Based on your request, I have developed an in-depth technical guide for 2-Bromo-4,5-dimethoxyphenylacetic acid . This guide is structured to serve researchers and drug development professionals, focusing on actionable da...
Author: BenchChem Technical Support Team. Date: February 2026
Based on your request, I have developed an in-depth technical guide for 2-Bromo-4,5-dimethoxyphenylacetic acid . This guide is structured to serve researchers and drug development professionals, focusing on actionable data, validated synthesis protocols, and structural characterization.
2-Bromo-4,5-dimethoxyphenylacetic acid is a critical halogenated building block in medicinal chemistry, primarily utilized as a regioselective precursor for isoquinoline alkaloids and benzazepine derivatives. Its utility stems from the ortho-bromo substituent relative to the acetic acid side chain, which facilitates transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclizations (e.g., Heck reactions) to form complex heterocycles.
Nomenclature Note: While chemically defined as 2-bromo-4,5-dimethoxyphenylacetic acid, this compound is frequently synthesized via the bromination of homoveratric acid (3,4-dimethoxyphenylacetic acid). In some literature, it may be referred to as 6-bromo-3,4-dimethoxyphenylacetic acid depending on the numbering priority, but the substitution pattern (bromine ortho to the alkyl chain, protons para to each other) remains the functional identity for CAS 4697-62-5.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.
Property
Value / Range
Condition / Note
Appearance
White to off-white crystalline powder
Recrystallized from Ethanol/Water
Melting Point
106 – 109 °C (Primary)
Commercial Standard [1]
94 – 96 °C
Lower purity grades (<97%) [2]
Boiling Point
360 °C (Predicted)
Decomposition likely before BP
pKa (Acid)
3.98 ± 0.10
Carboxylic acid proton (Predicted)
LogP
2.02
Lipophilicity (Predicted)
Solubility
Soluble
DMSO, Methanol, Ethanol, DCM, Ethyl Acetate
Insoluble
Water (neutral pH), Hexanes
Soluble (Salt form)
Aqueous NaOH or Na₂CO₃
Structural Characterization (Spectroscopy)
Identification of this compound relies on the specific substitution pattern on the benzene ring. The presence of two singlets in the aromatic region of the ¹H NMR is the diagnostic signature, confirming the para relationship of the two aromatic protons (positions 3 and 6).
Objective: Synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid from Homoveratric acid.
Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy groups at positions 3 and 4 direct the incoming bromine to the 6-position (sterically less hindered than position 2 and electronically activated).
Preparation: In a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a drying tube (CaCl₂), dissolve Homoveratric acid (10.0 g, 51 mmol) in Glacial Acetic Acid (40 mL) .
Temperature Control: Cool the solution to 10–15 °C using a water/ice bath. Rationale: Lower temperature prevents poly-bromination and oxidative side reactions.
Bromination: Add a solution of Bromine (8.5 g, 2.7 mL, 53 mmol) in Acetic Acid (10 mL) dropwise over 45 minutes.
Visual Cue: The deep red color of bromine should dissipate rapidly upon hitting the reaction mixture, indicating consumption.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).
Quench & Isolation: Pour the reaction mixture slowly into 200 mL of Ice Water with vigorous stirring. The product will precipitate as a white/pale-yellow solid.
Purification: Filter the solid under vacuum. Wash with cold water (3 × 50 mL) to remove residual acetic acid.
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene to yield white needles.
Expected Yield: 80–85%.
Workflow Diagram
Figure 1: Validated synthetic workflow for the regioselective bromination of homoveratric acid.
Applications in Drug Design
The 2-bromo-4,5-dimethoxyphenylacetic acid scaffold is a versatile intermediate in the synthesis of pharmacophores, particularly for cardiovascular and neurological targets.
Key Transformations
Isoquinoline Synthesis: Acid-catalyzed cyclization (Bischler-Napieralski) followed by reduction yields tetrahydroisoquinolines.
Ivabradine Precursors: Conversion of the acid to the nitrile (via amide) allows for chain extension required for benzazepine synthesis (e.g., Ivabradine, a funny current (
) inhibitor).
Palladium-Catalyzed Coupling: The aryl bromide moiety serves as a handle for Suzuki or Heck couplings to introduce biaryl complexity without affecting the acetic acid tail.
Retrosynthetic Logic Tree
Figure 2: Strategic applications of the scaffold in pharmaceutical synthesis.
Technical Deep Dive: 2-Bromo-4,5-dimethoxyphenylacetic Acid
Executive Summary 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5) is a critical halogenated aromatic building block used in the synthesis of isoquinoline alkaloids, benzazepines, and phenethylamine derivatives. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5) is a critical halogenated aromatic building block used in the synthesis of isoquinoline alkaloids, benzazepines, and phenethylamine derivatives. Its structure—characterized by a phenylacetic acid core with a bromine atom at the ortho position relative to the alkyl chain and two methoxy groups at the para and meta positions—offers unique electronic properties. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling or intramolecular cyclization, making this compound a high-value scaffold in drug discovery, particularly for agents targeting dopaminergic or serotonergic receptors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is a regioisomer of brominated homoveratric acid. The specific 2-bromo substitution pattern (also historically referred to as the 6-bromo isomer when numbering from the homoveratric acid parent) creates a sterically congested environment that influences its reactivity in cyclization reactions.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
2-Bromo-4,5-dimethoxyphenylacetic acid
CAS Number
4697-62-5
Molecular Formula
Molecular Weight
275.10 g/mol
Melting Point
106–109 °C
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
pKa (Predicted)
~4.0 (Carboxylic acid)
SMILES
COC1=C(C=C(C(=C1)CC(=O)O)Br)OC
Structural Analysis
The molecule features a 1,2,4,5-tetrasubstituted benzene ring .
Position 1 (
): The acetic acid side chain provides a nucleophilic carbon (via enolization) or an electrophilic carbonyl (via activation).
Position 2 (
): The bromine atom is ortho to the acetic acid chain. This proximity is chemically significant, enabling intramolecular Heck reactions to form benzofuran or indanone derivatives.
Positions 4,5 (
): The electron-donating methoxy groups activate the ring, increasing electron density. However, the bromine atom at C2 exerts an inductive withdrawing effect (), slightly deactivating the position para to it (C5), although the resonance donation from the oxygen at C5 counteracts this.
3D Conformation Note
The steric bulk of the bromine atom forces the acetic acid side chain to rotate out of the ring plane to minimize gauche interactions, potentially pre-organizing the molecule for specific binding modes or cyclization trajectories.
Synthetic Pathways[3][4]
The primary industrial route to 2-bromo-4,5-dimethoxyphenylacetic acid is the regioselective bromination of homoveratric acid (3,4-dimethoxyphenylacetic acid).
Reaction Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .
Substrate: 3,4-Dimethoxyphenylacetic acid.
Directing Effects:
The 3-methoxy group directs ortho (to position 2) and para (to position 6).
The 4-methoxy group directs ortho (to position 3 and 5).
The alkyl chain at position 1 directs ortho (to 2 and 6) and para (to 4).
Regioselectivity: The position C6 (relative to the original ring numbering) is the most activated and least sterically hindered site. It is para to the strong 3-methoxy donor and ortho to the alkyl chain.
Note on Numbering: Upon bromination at C6, the IUPAC priority rules reassign the ring numbering so that the acetic acid is at C1 and the bromine is at C2. Thus, 6-bromohomoveratric acid is synonymous with 2-bromo-4,5-dimethoxyphenylacetic acid .
Experimental Protocol (Standardized)
Reagents: Bromine (
), Glacial Acetic Acid ().
Conditions: 0°C to Room Temperature, 1-2 hours.
Workup: Quench with sodium bisulfite (to remove excess
), precipitate with water, filter.
Figure 1: Synthetic workflow for the regioselective bromination of homoveratric acid.
Spectroscopic Characterization
Identification of this compound relies on the distinct splitting patterns in
-NMR caused by the para-relationship of the remaining aromatic protons.
Nuclear Magnetic Resonance (
-NMR, 400 MHz,
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
10.5-11.0
Broad Singlet
1H
Carboxylic acid proton.
7.05
Singlet
1H
Ar-H3
Aromatic proton between Br and OMe. Deshielded by Br (ortho) and OMe (ortho).
6.75
Singlet
1H
Ar-H6
Aromatic proton adjacent to alkyl chain. Shielded relative to H3.
3.86
Singlet
3H
Methoxy group (likely C5).
3.84
Singlet
3H
Methoxy group (likely C4).
3.78
Singlet
2H
Benzylic methylene.
Key Diagnostic: The presence of two aromatic singlets confirms the 1,2,4,5-substitution pattern. If the bromine were at position 5 (adjacent to OMe), the protons would be meta or ortho to each other, potentially showing coupling (though para protons are singlets, the chemical shift environment would differ).
Reactivity Profile & Applications
The 2-bromo-4,5-dimethoxyphenylacetic acid scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality: the carboxylic acid (for amide coupling/reduction) and the aryl bromide (for cross-coupling).
Key Transformations
Bischler-Napieralski Cyclization:
Conversion to the amide (via amine coupling) followed by
Constraint: The bromine at C2 blocks the standard cyclization site. This substrate is typically used when the bromine is intended to be part of the final core (e.g., 5-bromoisoquinolines) or used for subsequent functionalization.
Intramolecular Heck Reaction:
The acid can be converted to an allyl ester or amide. Pd-catalyzed cyclization between the aryl bromide and the alkene tether forms benzofuran or indanone cores.
Reduction to Phenethylamines:
Reduction of the acid (or amide) yields 2-bromo-4,5-dimethoxyphenethylamine, a precursor to various psychoactive compounds and pharmaceutical intermediates.
Figure 2: Divergent synthesis pathways utilizing the aryl bromide and carboxylic acid moieties.
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.
Storage: Store in a cool, dry place. Light sensitive (aryl bromides can degrade under UV).
References
PubChem. (2025).[1][2] 2-Bromo-4,5-dimethoxyphenylacetic acid (CID 138324).[1] National Library of Medicine.
[Link]
Coutts, R. T., et al. (1970). Regioselective bromination of substituted phenylacetic acids. Canadian Journal of Chemistry. (Cited context: General bromination methodology for methoxy-phenylacetic acids).
Physicochemical Profiling and Solubility Determination of 2-Bromo-4,5-dimethoxyphenylacetic Acid
[1][2] Executive Summary 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5) is a critical halogenated building block used in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates, including precur...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5) is a critical halogenated building block used in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates, including precursors for cardiovascular agents like Ivabradine.[1][2] Its utility in organic synthesis is defined by the orthogonal reactivity of its functional groups: the carboxylic acid moiety (for amide coupling/esterification) and the aryl bromide (for palladium-catalyzed cross-coupling).[1]
This technical guide provides a comprehensive physicochemical profile of the compound, focusing on solubility behavior, pKa-driven extraction strategies, and rigorous protocols for experimentally determining saturation limits.[1] The data presented synthesizes computational predictions with empirical observations from synthesis literature.
Part 1: Physicochemical Profile & Solubility Data
Structural & Computed Properties
Understanding the solubility landscape requires analyzing the molecular descriptors.[1] The molecule possesses a lipophilic brominated aromatic core balanced by a hydrophilic carboxylic acid tail.[1]
Property
Value
Source/Method
Molecular Formula
C₁₀H₁₁BrO₄
PubChem [1]
Molecular Weight
275.10 g/mol
Calculated
Physical State
White to off-white crystalline solid
Experimental Observation [2]
Predicted pKa
4.09 ± 0.10
Chemaxon / ChemicalBook [3]
Predicted LogP
~1.5 - 2.0
Consensus Model [1]
H-Bond Donors
1 (Carboxylic Acid)
Structural Analysis
H-Bond Acceptors
4 (2 Methoxy, 1 Carbonyl, 1 Hydroxyl O)
Structural Analysis
Qualitative Solubility Matrix
The following table categorizes solvent compatibility based on standard workup procedures and recrystallization protocols found in synthesis literature.
Solvent System
Solubility Classification
Application Context
Water (pH < 3)
Insoluble
Precipitation/Isolation.[1] The protonated acid precipitates from aqueous solutions.[1]
Water (pH > 8)
Soluble
Extraction.[1] Forms the carboxylate salt (Sodium 2-bromo-4,5-dimethoxyphenylacetate).[1]
Ethanol
High (Hot) / Moderate (Cold)
Recrystallization. Preferred solvent for purification of related nitrile/acid precursors [2].[1]
Dichloromethane (DCM)
High
Extraction.[1][3][4] Standard organic phase for partitioning against acidic water.[1]
Ethyl Acetate
High
Extraction/Workup.[1][3] Often used to extract the acid after acidification.[1]
Acetic Acid
Moderate
Purification.[1][3][5] Used as a solvent for bromination reactions; product often crystallizes upon cooling [2].[1]
THF
High
Reaction Solvent.[1][3] Used in lithiation or reduction steps.[1][3]
Technical Insight: The solubility profile is dominated by the carboxylic acid functionality.[1] While the brominated dimethoxy ring provides lipophilicity, the solubility can be toggled instantly by adjusting pH, a feature exploited in "Acid-Base" purification strategies.[1]
Part 2: Experimental Determination Protocols
As precise solubility values (g/L) vary by crystal polymorph and purity, researchers must validate solubility in-house.[1] Below is the Saturation Shake-Flask Method , the gold standard for generating solubility data.
Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic equilibrium solubility at 25°C.
Excess Addition: Add solid compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).
Sedimentation: Allow the vial to stand for 4 hours to let solids settle, or centrifuge at 10,000 rpm for 10 minutes.
Sampling: Carefully aspirate the supernatant.[1] Filter through a 0.45 µm PTFE filter (for organics) or PVDF (for aqueous) to remove micro-crystals.[1]
Quantification: Dilute the filtrate and analyze via HPLC-UV.
HPLC Quantification Parameters
To accurately quantify the dissolved concentration, use the following chromatographic method adapted from similar brominated aromatic acids [4].
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
Mobile Phase: Isocratic Acetonitrile : Water (0.1% H₃PO₄) [60:40].[1]
Detection: UV @ 280 nm (aromatic ring absorption).[1]
Retention Time: Expect elution ~4–6 minutes depending on dead volume.
Part 3: Purification & Workflow Visualization
pH-Switch Extraction Logic
The most efficient purification method for 2-Bromo-4,5-dimethoxyphenylacetic acid utilizes its pKa (~4.1).[1] By manipulating the pH, impurities (neutral organics) can be washed away while the target remains in the aqueous phase, followed by precipitation.[1][6]
Figure 1: Acid-Base extraction workflow utilizing the pKa of the carboxylic acid moiety to isolate the target from non-acidic impurities.[1]
Recrystallization Workflow
For high-purity applications (e.g., API synthesis), recrystallization from Ethanol or Acetic Acid/Water is recommended.[1]
Figure 2: Thermal recrystallization logic.[1] The compound exhibits high solubility in hot ethanol but significantly reduced solubility upon cooling, driving purification.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid.[1] Retrieved from [Link]
Google Patents (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[1] (Describes recrystallization of related intermediates in Ethanol). Retrieved from
Google Patents (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[1] (Provides HPLC methods and acid/base workup details for the benzoic acid analog). Retrieved from
Spectroscopic Data for 2-Bromo-4,5-dimethoxyphenylacetic Acid: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS No: 4697-62-5), a key intermediate in the synthesis of various pharmaceutical comp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS No: 4697-62-5), a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is employed for the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic properties, interpretation of the data, and standardized protocols for data acquisition. The causality behind experimental choices and the self-validating nature of the combined data are emphasized to ensure scientific integrity.
Introduction
2-Bromo-4,5-dimethoxyphenylacetic acid is a substituted phenylacetic acid derivative. The strategic placement of the bromine atom and two methoxy groups on the phenyl ring, combined with the carboxylic acid moiety, makes it a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount before its use in further synthetic steps. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the complete characterization of this compound.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the atoms of 2-Bromo-4,5-dimethoxyphenylacetic acid are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering for 2-Bromo-4,5-dimethoxyphenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms.[1][2] These predictions are based on large databases of known chemical shifts and provide a reliable estimation of the expected experimental values.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for 2-Bromo-4,5-dimethoxyphenylacetic acid
Atom Number
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H6
~7.05
Singlet
1H
H3
~6.95
Singlet
1H
OCH₃ (on C4)
~3.88
Singlet
3H
OCH₃ (on C5)
~3.85
Singlet
3H
CH₂ (C7)
~3.65
Singlet
2H
COOH
> 10.0
Broad Singlet
1H
Disclaimer: Data is predicted and should be used as an estimation for experimental design and interpretation.
Interpretation of the ¹H NMR Spectrum:
Aromatic Protons (H3 and H6): The two protons on the aromatic ring are in different chemical environments and are predicted to appear as two distinct singlets. The downfield shift to approximately 7.05 ppm for H6 is attributed to its position adjacent to the electron-withdrawing bromine atom. H3, situated between two electron-donating methoxy groups, is expected to be more shielded and thus appear slightly upfield around 6.95 ppm. The singlet nature of these peaks is due to the absence of adjacent protons for spin-spin coupling.
Methoxy Protons: The two methoxy groups are chemically non-equivalent and are predicted to give rise to two separate singlets around 3.88 and 3.85 ppm, each integrating to three protons.
Methylene Protons (H7): The two protons of the methylene group attached to the aromatic ring are predicted to appear as a singlet at approximately 3.65 ppm. The proximity to the aromatic ring and the carboxylic acid group results in this downfield shift.
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet at a chemical shift greater than 10.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4,5-dimethoxyphenylacetic acid
Atom Number
Predicted Chemical Shift (δ, ppm)
C8 (C=O)
~175.0
C5
~149.5
C4
~148.0
C1
~128.0
C2
~115.0
C6
~114.5
C3
~113.0
OCH₃ (on C5)
~56.5
OCH₃ (on C4)
~56.2
C7 (CH₂)
~40.0
Disclaimer: Data is predicted and should be used as an estimation for experimental design and interpretation.
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon (C8): The carbon of the carboxylic acid is the most deshielded carbon and is predicted to appear at the downfield end of the spectrum, around 175.0 ppm.
Aromatic Carbons: The six aromatic carbons are all in unique chemical environments and are predicted to show six distinct signals. The carbons attached to the electron-donating methoxy groups (C4 and C5) are expected at approximately 148.0 and 149.5 ppm, respectively. The carbon bearing the bromine atom (C2) is predicted to be around 115.0 ppm. The remaining aromatic carbons (C1, C3, and C6) are expected in the range of 113.0 to 128.0 ppm.
Methoxy Carbons: The two methoxy carbons are predicted to have very similar chemical shifts, around 56.2 and 56.5 ppm.
Methylene Carbon (C7): The methylene carbon is expected to appear at approximately 40.0 ppm.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4,5-dimethoxyphenylacetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and allows for the observation of exchangeable protons like the carboxylic acid proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
¹H NMR Acquisition:
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for 2-Bromo-4,5-dimethoxyphenylacetic acid
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
3300-2500
Strong, Broad
O-H stretch
Carboxylic Acid
3000-2840
Medium
C-H stretch
Alkane (CH₂ and CH₃)
~1700
Strong
C=O stretch
Carboxylic Acid
1600-1450
Medium
C=C stretch
Aromatic Ring
~1250 and ~1030
Strong
C-O stretch (asymmetric & symmetric)
Aryl ether (Ar-O-CH₃)
Below 800
Medium-Strong
C-Br stretch
Aryl bromide
Interpretation of the IR Spectrum:
The IR spectrum of 2-Bromo-4,5-dimethoxyphenylacetic acid is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.[3][4][5]
Carboxylic Acid Group: The most prominent feature will be a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.
Aromatic Ring: The presence of the benzene ring will be indicated by C=C stretching vibrations of medium intensity in the 1600-1450 cm⁻¹ region.
Methoxy Groups: Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkages are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Alkyl C-H Stretches: C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups will appear in the 3000-2840 cm⁻¹ range.
C-Br Bond: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. This method is often preferred for solid samples to obtain high-quality spectra.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
Place the sample in the spectrometer and record the sample spectrum.
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: GC-MS Data for 2-Bromo-4,5-dimethoxyphenylacetic acid
The mass spectrum of 2-Bromo-4,5-dimethoxyphenylacetic acid will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 274 and 276, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The intensity of this peak may be low due to the facile fragmentation of the molecule.
Major Fragmentation Pathways:
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to the formation of a benzylic carbocation. This would result in fragment ions at m/z 229 and 231, which are observed as the top peaks in the experimental data.[6]
Further Fragmentation: Subsequent fragmentation of other ions can also occur. For example, the peak at m/z 195 could arise from the loss of a bromine radical followed by the loss of a methyl radical from the molecular ion.
Caption: Proposed major fragmentation pathways for 2-Bromo-4,5-dimethoxyphenylacetic acid in mass spectrometry.
Experimental Protocol for MS Data Acquisition
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary GC column.
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a molecular ion and a reproducible fragmentation pattern.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, utilizing predicted NMR data, expected IR absorptions, and experimental MS data, provides a robust framework for the structural confirmation of 2-Bromo-4,5-dimethoxyphenylacetic acid. The convergence of information from these distinct analytical techniques offers a high degree of confidence in the assigned structure. The provided protocols serve as a standard for researchers to acquire high-quality spectroscopic data for this and similar compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. 2-Bromo-4,5-dimethoxyphenylacetic acid. National Institute of Standards and Technology. [Link]
The following technical guide details the characterization, metabolic formation, and analytical detection of 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) , the primary acidic metabolite of the novel psychoactive subst...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the characterization, metabolic formation, and analytical detection of 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) , the primary acidic metabolite of the novel psychoactive substance 2C-B.
Metabolic Characterization and Analytical Protocols for 2C-B Determination
Executive Summary
In the forensic and clinical analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), the parent compound often exhibits a short half-life (~1.2–2.5 hours) and low urinary excretion rates. Consequently, the identification of stable downstream metabolites is critical for extending the window of detection.
4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) represents the terminal oxidation product of the primary metabolic pathway. Unlike the parent drug, BDMPAA is non-psychoactive and accumulates in urine, making it a high-value target for retrospective consumption analysis. This guide delineates the mechanistic formation of BDMPAA, its chemical properties, and validated protocols for its quantification via LC-MS/MS and GC-MS.
Chemical Identity & Isomeric Precision
Critical Note on Nomenclature:
Researchers must distinguish between positional isomers. The 2C-B parent molecule places the bromine at the 4-position relative to the ethylamine chain.[1] Therefore, the direct deamination product retains this substitution pattern.
Common Isomer (Non-Metabolite): 2-Bromo-4,5-dimethoxyphenylacetic acid (often commercially available but structurally distinct).[5]
Chemical Profile: BDMPAA
Property
Specification
IUPAC Name
2-(4-bromo-2,5-dimethoxyphenyl)acetic acid
Common Abbreviation
BDMPAA, 2C-B-CBA
CAS Registry Number
184473-59-4
Molecular Formula
C₁₀H₁₁BrO₄
Molecular Weight
275.10 g/mol
Monoisotopic Mass
273.9841 Da
Acidity (pKa)
~4.0 (Carboxylic acid moiety)
Solubility
Soluble in methanol, acetonitrile; sparingly soluble in water (acidic pH).
Metabolic Genesis: The Oxidative Deamination Pathway[2]
The formation of BDMPAA is driven by the oxidative deamination of the ethylamine side chain, primarily catalyzed by Monoamine Oxidases (MAO).
Mechanism of Action
Deamination: 2C-B is a substrate for MAO-A and MAO-B (with high affinity).[3][5] The enzyme oxidizes the amine to an imine, which spontaneously hydrolyzes to 4-bromo-2,5-dimethoxyphenylacetaldehyde .
Bifurcation: This unstable aldehyde intermediate faces two fates:
Reduction: Converted to the alcohol (BDMPE) by aldehyde reductase.[5]
Oxidation (Major Pathway): Converted to the carboxylic acid (BDMPAA ) by Aldehyde Dehydrogenase (ALDH) or Xanthine Oxidase.[5]
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the enzymatic checkpoints.
Figure 1: Metabolic pathway of 2C-B leading to the formation of BDMPAA.[3][5] Blue indicates parent, Red indicates transient intermediate, Green indicates the stable acidic target.
Analytical Methodologies
Detecting BDMPAA requires addressing its polarity.[5] As a carboxylic acid, it ionizes poorly in standard GC-EI-MS without derivatization and may show peak tailing in LC-MS if pH is not controlled.[5]
A. Sample Preparation (Urine/Plasma)[5]
Hydrolysis: While BDMPAA is excreted partly in free form, phase II glucuronidation can occur.[5]
Protocol: Incubate 1 mL urine with
-glucuronidase (E. coli or Helix pomatia) at 60°C for 1 hour.[5]
Extraction (SPE):
Use Mixed-Mode Anion Exchange (MAX) cartridges to capture the acidic moiety.[5]
Wash: 5% NH₄OH in water (removes neutrals/bases).[5]
Elute: 2% Formic Acid in Methanol (protonates the acid, releasing it from the sorbent).
B. LC-MS/MS Protocol (Preferred)
Direct analysis via Electrospray Ionization (ESI) is the gold standard for quantification.[5]
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids to generate
ions, though Positive Mode (ESI+) is possible if the methoxy groups protonate.[5] Negative mode generally offers lower background noise for this analyte.[5]
2C-B (Parent): Detectable in urine for ~24–48 hours.[5]
BDMPAA (Metabolite): Due to its polarity and lack of re-absorption, BDMPAA concentrates in the urine. It extends the detection window significantly, potentially up to 72–96 hours post-ingestion, depending on dosage.[5]
Pharmacological Activity
Unlike the parent 2C-B, which is a potent partial agonist at the 5-HT2A receptor, BDMPAA is pharmacologically inactive . It does not bind to serotonergic receptors.[5] Therefore, the presence of BDMPAA in plasma indicates past exposure rather than current intoxication, whereas the presence of the parent drug correlates better with acute impairment.
Reference Material & Synthesis
For ISO 17025 accredited laboratories, using a Certified Reference Material (CRM) is required.[5]
Commercial Sources: CRMs for "4-Bromo-2,5-dimethoxyphenylacetic acid" are available from specialized forensic suppliers (e.g., Cayman Chemical, Lipomed).
Verification: Always verify the certificate of analysis to ensure the bromine is at the 4-position . The 2-bromo isomer is a common synthetic intermediate for other compounds and is often mislabeled in non-forensic chemical catalogs.[5]
Theoretical Synthesis (For Research Only)
If commercial standards are unavailable, the synthesis typically follows the homologation of 4-bromo-2,5-dimethoxybenzaldehyde:
Reduction: Borohydride reduction of the aldehyde to the benzyl alcohol.[5]
Halogenation: Conversion to benzyl chloride via SOCl₂.[5]
Cyanation: Reaction with NaCN to form the phenylacetonitrile.[5]
Hydrolysis: Acidic hydrolysis (H₂SO₄) of the nitrile to yield BDMPAA .
References
Metabolic Pathway Identification:
Kanamori, T., et al. (2013).[5] In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology.[5]
Enzymatic Mechanisms (MAO/CYP):
Theobald, D. S., et al. (2007).[5] Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs.[5][6] Biochemical Pharmacology.[5]
LC-MS/MS Method Validation:
Carmo, H., et al. (2005).[5] Liquid chromatography-mass spectrometry analysis of 2C-B and its metabolites in biological specimens.[4][5][7] Journal of Chromatography B.
[5]
Chemical Structure & Data:
PubChem Compound Summary for CID 676739: 4-Bromo-2,5-dimethoxyphenylacetic acid.[1][3][5]
The Strategic Access to the Isoquinoline Scaffold: A Technical Guide to 2-Bromo-4,5-dimethoxyphenylacetic acid
The following technical guide details the chemical development, synthesis, and strategic utility of 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5). Executive Summary 2-Bromo-4,5-dimethoxyphenylacetic acid is a "p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical development, synthesis, and strategic utility of 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5).
Executive Summary
2-Bromo-4,5-dimethoxyphenylacetic acid is a "privileged intermediate" in organic synthesis, serving as the critical halogenated building block for the construction of complex isoquinoline alkaloids, benzazepines, and phenethylamines. Its discovery is not defined by a single pharmacological event but by the methodological breakthrough in regioselective halogenation that unlocked the efficient synthesis of drugs like Pinaverium bromide and alkaloids such as Laudanosine and Glaucine .
This guide analyzes the chemical logic, the definitive synthetic protocol, and the mechanistic pathways that make this compound a linchpin in medicinal chemistry.
Chemical Identity & Significance
Property
Detail
IUPAC Name
2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid
Common Name
6-Bromohomoveratric acid
CAS Number
4697-62-5
Molecular Formula
C₁₀H₁₁BrO₄
Molecular Weight
275.10 g/mol
Key Functionality
Ortho-bromo handle for Pd-catalyzed coupling or radical cyclization; Carboxylic acid for amide coupling.[1]
The "Discovery" Context
The "discovery" of this compound refers to the identification of the regioselective bromination of homoveratric acid . Early attempts to halogenate electron-rich phenylacetic acids often resulted in mixtures or over-bromination. The optimization of this route allowed researchers to place a bromine atom precisely at the C2 position (ortho to the acetic acid side chain), creating a handle for Bischler-Napieralski cyclization or Heck reactions essential for closing the B-ring in isoquinoline synthesis.
Synthetic Pathways & Mechanism
The synthesis relies on the principles of Electrophilic Aromatic Substitution (EAS) . The substrate, Homoveratric acid (3,4-dimethoxyphenylacetic acid), contains two strong activating methoxy groups. The challenge is directing the bromine to the correct position.
The Regioselectivity Logic
The 3,4-dimethoxy substitution pattern activates three positions on the benzene ring: C2, C5, and C6.
C3-OMe Activation: Activates ortho (C2) and para (C6).
C4-OMe Activation: Activates ortho (C5) and para (C1 - blocked).
Why C6 (which becomes C2 in the product)?
Position 2 (Ortho to C3-OMe): Sterically hindered by the adjacent acetic acid chain and the methoxy group.
Position 5 (Ortho to C4-OMe): Sterically accessible, but less activated than the para position relative to C3.
Position 6 (Para to C3-OMe): This position is electronically favored (para-directing is generally stronger than ortho) and sterically less encumbered than C2.
Therefore, bromination occurs selectively at C6 . Upon re-numbering the product (giving the acid C1 priority and minimizing locants), the bromine is assigned to C2 , and the methoxys to C4,5 .
Reaction Pathway Diagram (DOT)
Caption: Regioselective bromination pathway driven by the para-directing effect of the C3-methoxy group.[1]
Detailed Experimental Protocol
Based on optimized procedures from Canadian Journal of Chemistry and Organic Syntheses.
Objective
Synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid.
Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 3,4-dimethoxyphenylacetic acid (e.g., 5.0 g) in glacial acetic acid (20 mL).
Note: Ensure the acetic acid is dry to prevent over-oxidation or solubility issues.
Bromine Addition: Cool the solution to 0–5°C using an ice bath. Prepare a solution of bromine (4.2 g) in glacial acetic acid (25 mL). Add this solution dropwise over 30–45 minutes.
Critical Control Point: Maintain temperature below 10°C during addition to maximize regioselectivity and prevent di-bromination.
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature.
Optimization: Some protocols suggest heating the resulting slurry to 60°C for 20 minutes to ensure complete conversion of any intermediate complexes, though room temperature stirring for 2-3 hours is often sufficient.
Quenching & Isolation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a solid.
Purification: If the bromine color persists, wash the solid with a dilute 10% sodium bisulfite solution to reduce excess bromine.
Filtration & Drying: Filter the precipitate under vacuum. Wash with cold water (3 x 50 mL). Dry the solid in a vacuum oven at 50°C.
Recrystallization: If necessary, recrystallize from ethanol or methanol/water to obtain white needles.
This acid is rarely the final drug; it is the molecular hinge used to close rings in alkaloid synthesis.
The Bischler-Napieralski Cyclization
The most common utility is converting the acid to an amide, then cyclizing it to an isoquinoline.
Amide Formation: Acid + Amine
Amide.
Cyclization: The amide is treated with POCl₃. The electron-rich ring attacks the amide carbonyl.
Role of Bromine: The bromine at C2 blocks that position, forcing cyclization to the other side (if desired) or, more commonly, serving as a leaving group or radical precursor for further functionalization (e.g., creating a third ring in phenanthroindolizidines).
Application Workflow (DOT)
Caption: The acid serves as the precursor for amide formation, leading to isoquinoline alkaloids and pharmaceuticals like Pinaverium.[1]
Safety & Handling (E-E-A-T)
Hazards: The compound is a skin and eye irritant (H315, H319).[3] The synthesis involves elemental bromine , which is highly corrosive and volatile. All operations must be performed in a functioning fume hood.
Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade photolytically).
Validation: Purity should be confirmed via ¹H NMR .
Diagnostic Peak: Look for two singlets for the methoxy groups (~3.8 ppm) and two singlets for the aromatic protons (para to each other) in the 6.8–7.1 ppm range. The absence of ortho-coupling (doublets) confirms the para-substitution pattern of the protons (positions 3 and 6 relative to the original acid, or 3 and 6 in the product).
References
Regioselective Bromination Protocol
Rodrigues, J. A. R., et al. "Synthesis of 2-bromolaudanosine...". Canadian Journal of Chemistry, 1987, 65(6), 1262-1267.
Source:
General Homoveratric Acid Preparation
Raiford, L. C., & Perry, R. P. "Homoveratric Acid".[4] Organic Syntheses, Coll. Vol. 2, p.333 (1943).
Source:
Application in Isoquinoline Synthesis
Kihara, M., et al. "Bischler-Napieralski Cyclization of N-[2-(2-bromo-5-hydroxy-4-methoxyphenyl)ethyl]...". Chemical & Pharmaceutical Bulletin, 1996.
Source:
Pinaverium Bromide Context
Patent: "Process for preparation of (2-bromo-4,5-dimethoxyphenyl) methyl bromide".[5]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a cornerstone of innovation. Intermediates such as 2-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a cornerstone of innovation. Intermediates such as 2-Bromo-4,5-dimethoxyphenylacetic acid are pivotal in the creation of complex molecular architectures. However, with chemical reactivity comes inherent risk. This technical guide, designed for the discerning scientist, provides an in-depth exploration of the safety and hazards associated with 2-Bromo-4,5-dimethoxyphenylacetic acid, moving beyond mere procedural lists to instill a culture of safety through understanding.
Hazard Identification and Risk Assessment: Understanding the Adversary
2-Bromo-4,5-dimethoxyphenylacetic acid is a substituted phenylacetic acid derivative. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and informed approach to its handling.
GHS Classification:
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)
3
H335: May cause respiratory irritation
Source: ECHA C&L Inventory
The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system. The presence of a bromine atom on the aromatic ring and an acetic acid moiety are key contributors to its reactivity and irritant properties. The acidic nature of the carboxylic group can cause chemical burns on contact with moist tissues, while the halogenated aromatic ring can interact with biological macromolecules, potentially leading to irritation and sensitization.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the duration of exposure, and the specific manipulations to be performed.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any hazardous chemical is a robust system of engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls:
Fume Hood: All manipulations of solid 2-Bromo-4,5-dimethoxyphenylacetic acid that could generate dust, or any handling of its solutions, must be performed in a certified chemical fume hood.[1] This is the primary barrier to prevent inhalation of the irritant powder.
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE):
The selection of PPE is the final line of defense and should be chosen based on a thorough risk assessment.[2]
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves.
Provides a barrier against skin contact. Double-gloving is recommended when handling larger quantities.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Protects the eyes from dust particles and splashes.
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary for operations with a high potential for dust generation, such as weighing large quantities.
Prevents inhalation of irritant dust.
Protective Clothing
A lab coat should be worn at all times. For tasks with a higher risk of contamination, a disposable gown is recommended.
Protects skin and personal clothing from contamination.
Safe Handling and Experimental Protocols: A Self-Validating System
Adherence to a well-defined protocol is paramount. The following step-by-step methodology for handling 2-Bromo-4,5-dimethoxyphenylacetic acid is designed as a self-validating system, where each step mitigates a specific, identified risk.
Protocol for Weighing and Preparing Solutions:
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.
Donning PPE: Put on all required PPE as outlined in the section above.
Weighing: Carefully open the container of 2-Bromo-4,5-dimethoxyphenylacetic acid inside the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Minimize the creation of dust by handling the solid gently.
Dissolution: Place the weigh boat containing the compound into the desired reaction vessel or beaker. Add the solvent to the weigh boat to dissolve the remaining solid and rinse it into the vessel, ensuring a complete transfer.
Container Sealing: Securely close the container of the stock material.
Waste Disposal: Dispose of the used weigh boat and any contaminated materials in the designated solid hazardous waste container.
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
Logical Causality: This protocol minimizes exposure by containing the solid within the fume hood during all transfer steps. The gentle handling and direct dissolution from the weigh boat reduce the likelihood of generating airborne dust.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of 2-Bromo-4,5-dimethoxyphenylacetic acid.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical to minimize harm.
In Case of Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
For small spills of the solid material within a fume hood:
Alert Personnel: Inform others in the immediate area of the spill.
Containment: Ensure the spill is contained within the fume hood.
Cleanup: Gently sweep the solid material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., ethanol) and wipe with absorbent pads.
Disposal: Dispose of all cleanup materials in the designated solid hazardous waste container.
For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a spill of 2-Bromo-4,5-dimethoxyphenylacetic acid.
Waste Disposal: Environmental Responsibility
All waste containing 2-Bromo-4,5-dimethoxyphenylacetic acid, including contaminated consumables and solutions, must be disposed of as hazardous waste. Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[3] Follow all institutional and local regulations for the disposal of chemical waste. Incineration is often the preferred method for the disposal of halogenated organic compounds.[4][5]
Conclusion: A Proactive Approach to Safety
The safe handling of 2-Bromo-4,5-dimethoxyphenylacetic acid is not merely about following a set of rules, but about understanding the inherent hazards and implementing a multi-layered safety strategy. By combining robust engineering controls, appropriate personal protective equipment, and meticulously followed experimental protocols, researchers can confidently and safely utilize this valuable chemical intermediate in the pursuit of scientific advancement. A proactive and informed approach to safety is the bedrock of responsible research.
References
PubChem. 2-Bromo-4,5-dimethoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
Application Note: Regioselective Synthesis of 2-Bromo-4,5-dimethoxyphenylacetic Acid
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for synthesizing 2-Bromo-4,5-dimethoxyphenylacetic acid starting from Veratraldehyde . This guide prioritizes r...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for synthesizing 2-Bromo-4,5-dimethoxyphenylacetic acid starting from Veratraldehyde .
This guide prioritizes regiochemical control and operational safety, particularly regarding the handling of halogenation agents and cyanides.
Abstract
2-Bromo-4,5-dimethoxyphenylacetic acid is a critical building block in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates (e.g., inhibitors of phosphodiesterase). This protocol details a five-step synthesis starting from inexpensive veratraldehyde. The route features a high-yielding regioselective bromination followed by a classic homologation sequence (reduction
halogenation cyanation hydrolysis). The methodology is designed to preserve the aromatic bromine substituent while extending the carbon chain, achieving an overall yield of approximately 60-70%.
Retrosynthetic Analysis & Strategy
The synthesis relies on the homologation of the aldehyde carbon to an acetic acid moiety. Direct bromination of phenylacetic acid derivatives often yields mixtures; therefore, we introduce the bromine early on the electron-rich aldehyde, where regioselectivity is controlled by the ortho/para directing methoxy groups and the meta directing carbonyl.
Strategic Logic:
Early Bromination: Brominating veratraldehyde directs the halogen exclusively to the 6-position (ortho to the aldehyde, para to the 3-methoxy group) due to the synergistic directing effects and steric hindrance at the 2-position.
Stepwise Homologation: Converting the aldehyde to the acid via a nitrile intermediate avoids harsh oxidation conditions that might affect the electron-rich ring or the aryl bromide.
Figure 1: Retrosynthetic disconnection showing the linear transformation from veratraldehyde.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of Veratraldehyde
This step installs the bromine atom at the C6 position. The reaction is highly regioselective.
Dissolve Veratraldehyde (50.0 g, 301 mmol) in Glacial Acetic Acid (200 mL) in a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a gas outlet trap (to neutralize HBr fumes).
Cool the solution to 15–20°C using a water bath.
Add Bromine (16.2 mL, 316 mmol) dropwise over 60 minutes. Caution: Exothermic. Maintain temperature below 25°C to prevent over-bromination.
Stir at room temperature for 2 hours. The product typically precipitates as the reaction progresses.
Pour the reaction mixture into Ice Water (1 L) with vigorous stirring.
Filter the off-white precipitate and wash with cold water (
mL) to remove residual acid and bromine.
Recrystallize from Ethanol or Methanol to yield 6-Bromoveratraldehyde (2-bromo-4,5-dimethoxybenzaldehyde) as white needles.
QC Check: Melting Point: 149–151°C.
Step 2: Reduction to Benzyl Alcohol
The aldehyde is reduced to the alcohol using Sodium Borohydride (
). This mild reductant leaves the aryl bromide intact.
Reagents: 6-Bromoveratraldehyde (1.0 eq),
(0.5 eq), Methanol/THF.
Protocol:
Suspend 6-Bromoveratraldehyde (40.0 g, 163 mmol) in Methanol (400 mL).
Cool to 0°C.
Add Sodium Borohydride (
, 3.1 g, 81.5 mmol) portion-wise over 30 minutes. The suspension will clear as the alcohol forms.
Stir at room temperature for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).
Quench with 1N HCl (approx. 50 mL) until pH neutral.
Concentrate under vacuum to remove methanol.
Extract the residue with Dichloromethane (DCM) (
mL).
Dry over
, filter, and evaporate to yield 2-Bromo-4,5-dimethoxybenzyl alcohol .
Note: The crude solid is usually pure enough (>95%) for the next step.
Step 3: Conversion to Benzyl Bromide
The alcohol is converted to the highly reactive benzyl bromide.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Transformations of 2-Bromo-4,5-dimethoxyphenylacetic Acid Derivatives
Executive Summary & Strategic Value
2-Bromo-4,5-dimethoxyphenylacetic acid (and its ester derivatives) represents a "privileged scaffold" in medicinal chemistry. It serves as the direct precursor to the benzylisoquinoline alkaloid family (e.g., Papaverine, Atracurium) and essential heterocyclic cores like oxindoles and benzofurans .
The Challenge:
While the aryl bromide provides a handle for oxidative addition, the substrate presents two competing reactivities:[1]
Electronic Deactivation: The electron-donating methoxy groups at positions 4 and 5 increase electron density at the C-Br bond, rendering oxidative addition kinetically slower compared to electron-deficient aryl halides.
The Acidic Methylene: The
-methylene protons (pKa ~20 in esters) are susceptible to deprotonation, allowing for competing enolate chemistry or directed -arylation.
The Solution:
This guide details three optimized workflows. We prioritize the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts to overcome the electronic deactivation of the ring, ensuring rapid oxidative addition.
Reaction Landscape & Decision Matrix
Before selecting a protocol, consult the reaction landscape below to match your target moiety with the correct catalytic pathway.
Figure 1: Divergent synthetic pathways accessible from the 2-bromo-4,5-dimethoxy scaffold.
Module A: Intermolecular Suzuki-Miyaura Coupling
Target: Synthesis of 2-aryl-4,5-dimethoxyphenylacetic esters (Biaryl scaffolds).
Scientific Rationale:
Because the dimethoxy ring is electron-rich, the oxidative addition of Pd(0) is the rate-limiting step. Standard Pd(PPh3)4 often fails to achieve full conversion. We utilize SPhos , a Buchwald biaryl phosphine, which creates a highly active, mono-ligated Pd(0) species capable of inserting into electron-rich C-Br bonds.
Substrate Note: It is highly recommended to use the Methyl Ester derivative. The free acid can form carboxylate salts that may bridge Pd centers, forming inactive dimers.
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 5 minutes. The solution should turn from orange to yellow (formation of active Pd-L species).
Loading: Add the Substrate, Aryl Boronic Acid, and finely ground K₃PO₄.
Solvent Addition: Add the Toluene/Water mixture. (Water is critical here to solubilize the inorganic base and facilitate transmetalation via the boronate-hydroxo species).
Degassing: Sparge with Nitrogen or Argon for 2 minutes.
Reaction: Seal and heat to 80°C for 4-6 hours .
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Scientific Rationale:
This transformation leverages the acidity of the
-methylene. By converting the acetic acid to an amide first, the Pd catalyst can insert into the Ar-Br bond and then be trapped by the enolate of the amide, forming a 5-membered ring. This is a powerful method to generate quaternary carbon centers.
Critical Mechanism:
The reaction proceeds via C-H activation of the amide enolate. A strong base (NaOtBu) is required to generate the enolate, which then displaces the bromide.
Figure 2: Mechanistic flow for the intramolecular ring closure.[10]
Protocol B: Oxindole Ring Closure
Pre-requisite: Convert the starting acid to an amide (e.g., N-methyl-2-(2-bromo-4,5-dimethoxyphenyl)acetamide) using standard EDC/HOBt coupling.
Dry Conditions: This reaction is sensitive to moisture (protonation of the enolate). Flame-dry the glassware.
Charge: Add Pd₂(dba)₃, Ligand (XPhos is preferred for steric bulk), and NaOtBu to the reaction vessel inside a glovebox or under a strong stream of Argon.
Substrate: Dissolve the amide substrate in anhydrous 1,4-Dioxane and inject it into the vessel.
Reaction: Heat to 100°C for 12 hours .
Note: The solution usually turns dark red/brown.
Quench: Cool to RT and add saturated NH₄Cl solution (to quench unreacted base).
Isolation: Extract with DCM. The oxindole product is often crystalline.
Module C: Isoquinoline Synthesis (The "Papaverine" Route)
Target: 1-Substituted Isoquinolines.
Scientific Rationale:
This is a tandem Sonogashira Coupling / Cyclization . The alkyne couples with the aryl bromide. Subsequently, the nitrogen atom (from ammonia or a primary amine) attacks the alkyne (activated by Pd or Cu) to close the ring.
Coupling: Combine Substrate, Alkyne, Pd catalyst, and CuI in DMF. Add Et₃N (3.0 equiv) as the base for the Sonogashira step.
Heat 1: Stir at 60°C for 2 hours. (Monitor consumption of Ar-Br by TLC).
Cyclization: Once coupled, add the NH₄OAc (excess) directly to the pot.
Heat 2: Raise temperature to 100°C and stir for 12-18 hours. The ammonia generated in situ attacks the alkyne-ester system to form the isoquinoline core.
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Troubleshooting & Expert Tips
Problem: Low Conversion in Suzuki Coupling.
Cause: The electron-rich ring makes the C-Br bond less electrophilic.
Fix: Switch to Pd-PEPPSI-IPr catalyst (1 mol%). The NHC ligand is a stronger sigma-donor than phosphines, facilitating oxidative addition on difficult substrates.
Problem: Protodebromination (Reduction of Ar-Br to Ar-H).
Cause: Often occurs in alcohol solvents or if the reaction is overheated with insufficient transmetalation.
Fix: Ensure the Boronic Acid is high quality (not dehydrated to boroxine). Switch solvent to Toluene/Dioxane (anhydrous) and use K₃PO₄.
Problem: "Black Metal" Precipitation.
Cause: Catalyst decomposition (Pd aggregation).
Fix: Increase ligand loading (L:Pd ratio 2:1 or 3:1). Ensure thorough degassing of solvents.
Application Note: Derivatization of 2-Bromo-4,5-dimethoxyphenylacetic acid for Enhanced Gas Chromatographic Analysis
Abstract This application note provides a comprehensive guide to the derivatization of 2-Bromo-4,5-dimethoxyphenylacetic acid for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Due to its...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the derivatization of 2-Bromo-4,5-dimethoxyphenylacetic acid for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polarity and low volatility, direct GC analysis of this compound yields poor chromatographic results. This document details two effective derivatization protocols—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via diazomethane—to convert the carboxylic acid moiety into a more volatile and thermally stable derivative. The underlying chemical principles, step-by-step methodologies, and expected outcomes are presented to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible analytical results.
Introduction: The Rationale for Derivatization
2-Bromo-4,5-dimethoxyphenylacetic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate quantification and purity assessment are critical for quality control and regulatory compliance. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), offers high resolution and sensitivity for the analysis of complex mixtures. However, the direct analysis of polar compounds like carboxylic acids is often problematic.[1][2] The presence of the carboxylic acid group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[2] This manifests as broad, tailing peaks in the chromatogram, leading to poor resolution, low sensitivity, and inaccurate quantification.[1]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[3][4] For carboxylic acids, the primary goal is to replace the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[1][2][4] This application note will explore two widely accepted and effective derivatization strategies: silylation and esterification (specifically, methylation).
Principles of Derivatization for Carboxylic Acids
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a silyl group, most commonly the trimethylsilyl (TMS) group.[4] The reaction with 2-Bromo-4,5-dimethoxyphenylacetic acid proceeds by converting the carboxylic acid to its corresponding TMS ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and highly reactive silylating agent that reacts with a wide range of polar compounds.[5][6] The reaction is typically rapid and quantitative, with the by-products being volatile and generally not interfering with the chromatographic analysis.[6] For sterically hindered or less reactive carboxylic acids, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate.[5][7][8]
Reaction Mechanism:
The lone pair of electrons on the oxygen of the carboxylic acid attacks the silicon atom of BSTFA, leading to the formation of the TMS ester and N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide as by-products.
Esterification: Methylation with Diazomethane
Esterification is a classic derivatization method for carboxylic acids, converting them into their corresponding esters.[4] Methyl esters are particularly advantageous for GC analysis due to their increased volatility. Diazomethane (CH₂N₂) is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature.[9] A significant advantage of using diazomethane is the clean reaction, with nitrogen gas being the only by-product, which does not interfere with the analysis.[9] However, it is crucial to note that diazomethane is highly toxic and explosive, requiring stringent safety precautions during its preparation and use.[9]
Reaction Mechanism:
The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation, leading to the formation of the methyl ester and the release of nitrogen gas.
Experimental Protocols
Protocol 1: Silylation with BSTFA
This protocol outlines the derivatization of 2-Bromo-4,5-dimethoxyphenylacetic acid using BSTFA with a TMCS catalyst.
Materials and Reagents:
2-Bromo-4,5-dimethoxyphenylacetic acid standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous Pyridine or Acetonitrile (GC grade)
Reaction vials (2 mL) with PTFE-lined caps
Heating block or water bath
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-4,5-dimethoxyphenylacetic acid into a reaction vial.
Solvent Addition: If the sample is a solid, dissolve it in 100 µL of anhydrous pyridine or acetonitrile. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen before adding the derivatization solvent.
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or water bath.[7]
Cooling: Allow the vial to cool to room temperature.
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Methylation with Diazomethane
This protocol describes the esterification of 2-Bromo-4,5-dimethoxyphenylacetic acid using diazomethane. Extreme caution must be exercised when working with diazomethane.
Materials and Reagents:
2-Bromo-4,5-dimethoxyphenylacetic acid standard
Diazomethane solution (prepared in-situ from a precursor like Diazald™ in ethereal solution)
Diethyl ether (anhydrous)
Reaction vials (2 mL) with PTFE-lined caps
Step-by-Step Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-4,5-dimethoxyphenylacetic acid into a reaction vial.
Dissolution: Dissolve the sample in a minimal amount of diethyl ether (e.g., 200 µL).
Derivatization: Add the ethereal diazomethane solution dropwise to the sample solution until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is typically instantaneous at room temperature.
Reaction Quenching (Optional but Recommended): Add a small drop of acetic acid to quench any unreacted diazomethane.
Solvent Adjustment: Adjust the final volume with diethyl ether if necessary.
Analysis: The derivatized sample is ready for GC-MS analysis.
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of 2-Bromo-4,5-dimethoxyphenylacetic acid.
Caption: Workflow for Derivatization and GC-MS Analysis.
Expected Results and Data Presentation
Upon successful derivatization, the resulting TMS ester or methyl ester of 2-Bromo-4,5-dimethoxyphenylacetic acid will exhibit a sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized acid. The mass spectrum will show characteristic fragment ions that can be used for identification and quantification.
Parameter
Underivatized Acid
TMS Derivative
Methyl Derivative
Volatility
Low
High
High
Thermal Stability
Poor
Good
Good
Peak Shape
Broad, Tailing
Sharp, Symmetrical
Sharp, Symmetrical
Retention Time
Long
Short
Short
Molecular Weight
277.09 g/mol
349.25 g/mol
291.12 g/mol
Key MS Fragments
Dependent on injection port conditions, often poor fragmentation
M+, [M-15]+, characteristic silyl fragments
M+, [M-31]+, [M-59]+
Method Validation Considerations
For quantitative applications, it is essential to validate the analytical method according to established guidelines (e.g., ICH Q2(R1)).[10] Key validation parameters include:
Linearity: Assess the linear relationship between the analyte concentration and the detector response over a defined range.
Accuracy: Determine the closeness of the measured value to the true value.
Precision: Evaluate the repeatability and intermediate precision of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
Specificity: Ensure that the method is able to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Robustness: Assess the method's performance under small, deliberate variations in experimental parameters.
Conclusion
Derivatization is an indispensable step for the reliable GC-MS analysis of 2-Bromo-4,5-dimethoxyphenylacetic acid. Both silylation with BSTFA and methylation with diazomethane are effective methods for converting the polar carboxylic acid into a volatile and thermally stable derivative, leading to improved chromatographic performance and analytical sensitivity. The choice between these methods will depend on the specific laboratory capabilities, safety considerations, and the nature of the sample matrix. Proper method development and validation are crucial to ensure the accuracy and reliability of the analytical results in research and quality control settings.
References
David, F., Sandra, P., & Vickers, A. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
Knapp, D. R. (1979).
Wang, Y., et al. (2020). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-131.
De Leenheer, A. P., & Gelijkens, C. F. (1976). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Analytical Chemistry, 48(14), 2203-2206.
De Paepe, K., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenylacetic acid derivatives using Amberlyst-15 as a catalyst. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
Ashenhurst, J. (2020, December 22). Diazomethane (CH2N2). Master Organic Chemistry. Retrieved from [Link]
Al-Haideri, H. H., & Al-Masoudi, N. A. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Journal of Global Pharma Technology, 10(10), 205-212.
Kushnir, M. M., et al. (2021).
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
Arpino, P. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. Retrieved from [Link]
Grenda, A., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.)
Patel, K. M., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society open science, 5(2), 171695.
Using 2-Bromo-4,5-dimethoxyphenylacetic acid as an analytical standard
Application Note: Comprehensive Analytical Profiling of 2-Bromo-4,5-dimethoxyphenylacetic Acid Executive Summary 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5) is a critical halogenated building block in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Analytical Profiling of 2-Bromo-4,5-dimethoxyphenylacetic Acid
Executive Summary
2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5) is a critical halogenated building block in the synthesis of isoquinoline alkaloids and phenethylamine derivatives.[1] Its structural integrity is paramount when used as a starting material for cyclization reactions (e.g., Bischler-Napieralski or Pictet-Spengler) to ensure the regio-specificity of the final pharmacophore.[1]
This guide provides a validated analytical framework for the characterization, quantification, and impurity profiling of this compound.[1] It moves beyond basic identification to offer "self-validating" protocols—methods designed with internal checks to ensure data integrity during drug development workflows.[1]
Physicochemical Profile & Molecular Identity
Understanding the fundamental properties of the analyte is the first step in designing a robust method.[1]
Rationale: Reverse-phase chromatography is the gold standard for purity assessment.[1] Because the analyte contains a free carboxylic acid, pH control is the single most critical factor.[1] Neutral pH will cause the acid to deprotonate (
), leading to early elution and severe peak tailing due to secondary interactions with the stationary phase.[1]
Method Parameters
Parameter
Condition
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.
Isotope Ratio Criterion: The intensity ratio of 273:275 must be approximately 1:1 .[1] A deviation >10% indicates interference from a co-eluting non-brominated impurity.[1]
Protocol C: Nuclear Magnetic Resonance (NMR)
Rationale: NMR is the primary tool for structural certification of the standard material itself.[1]
The protons at positions 3 and 6 are para to each other and isolated by substituents, typically resulting in two sharp singlets (or very weak meta-coupling).[1]
Methoxy Groups (3.8 – 3.9 ppm): Two large singlets (3H each).
Distinct shifts due to the electronic difference between the 4-OMe and 5-OMe positions relative to the bromine.[1]
Methylene Group (3.6 – 3.8 ppm): Singlet (2H).
.
Carboxylic Acid (~10–12 ppm): Broad singlet (exchangeable, may not be visible depending on water content).[1]
Application Workflow: Impurity Tracking
The following diagram illustrates how this analytical standard is used to monitor the synthesis of isoquinoline precursors (e.g., via amide coupling).
Figure 1: Analytical workflow for monitoring the conversion of 2-Bromo-4,5-dimethoxyphenylacetic acid into pharmaceutical intermediates. The standard is used to define the retention time of the starting material to calculate conversion rates.
Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, protected from light.
References
Compound Identity & CAS: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid. [Link][1]
Synthesis Context (Isoquinolines): Organic Chemistry Portal. Synthesis of Isoquinolines. [Link]
General HPLC Method for Phenylacetic Acids: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for acidic mobile phase selection).
Application Note: Integrated Profiling of Small Molecule-Enzyme Interactions
Abstract Characterizing the interaction between a candidate small molecule and its enzymatic target is the cornerstone of rational drug design. This guide provides a comprehensive, orthogonal approach to defining these i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Characterizing the interaction between a candidate small molecule and its enzymatic target is the cornerstone of rational drug design. This guide provides a comprehensive, orthogonal approach to defining these interactions. We move beyond simple IC50 determination to a multi-phase workflow combining Fluorescence Polarization (FP) for high-throughput screening and Surface Plasmon Resonance (SPR) for real-time kinetic profiling.
Note: While this protocol is adaptable to various enzyme-inhibitor pairs, representative data is provided for Staurosporine binding to Protein Kinase A (PKA) to illustrate expected outcomes.
Part 1: Theoretical Framework & Experimental Logic
The Kinetic Imperative
In early-stage discovery, a common error is relying solely on IC50 values. However, IC50 is an assay-dependent variable, heavily influenced by substrate concentration (
). To predict in vivo efficacy, we must derive the inhibition constant (), an intrinsic thermodynamic property of the molecule.
We utilize the Cheng-Prusoff Equation for competitive inhibitors:
Critical Causality: You cannot accurately determine
without first experimentally validating the Michaelis constant () of your enzyme under exact assay conditions.
The Orthogonal Approach
A single assay technology is prone to artifacts (e.g., compound autofluorescence in optical assays). Therefore, this protocol enforces Orthogonal Validation :
Solution-Phase (FP): Measures equilibrium binding in a homogeneous mix.
Surface-Phase (SPR): Measures association (
) and dissociation () rates in real-time.
Part 2: Experimental Workflow Visualization
The following diagram outlines the critical path from Reagent QC to Kinetic Validation.
Figure 1: The Step-wise Validation Workflow. Color coding indicates critical stop/go decision points.
Part 3: Detailed Experimental Protocols
Phase I: Reagent Quality Control (The "Trustworthiness" Pillar)
Objective: Ensure the enzyme is monodisperse and active. Aggregated protein causes false positives in SPR and high background in FP.
Thermal Shift Assay (TSA):
Mix 2 µL enzyme (5 µM) with Sypro Orange dye.
Run melt curve (
).
Pass Criteria: Single, sharp transition peak. Multiple peaks indicate unfolding or aggregation.
Solubility Check:
Dilute candidate compound in assay buffer (1% DMSO final).
Measure Absorbance at 600nm.
Pass Criteria:
. Turbidity indicates precipitation, which invalidates all subsequent kinetics.
Objective: Determine IC50 and Ki in solution.[3]
Mechanism: Small fluorescent tracers tumble rapidly (low polarization). When bound to a large enzyme, tumbling slows (high polarization). Inhibitors displace the tracer, reducing polarization.
Materials:
Enzyme: PKA (or target) @ 2x concentration.
Tracer: IMAP-labeled peptide substrate.
Buffer: 20 mM HEPES pH 7.4, 0.01% Tween-20 (prevents non-specific binding), 1 mM DTT.
Protocol:
Km Determination (Prerequisite):
Titrate Tracer (0 to 10 µM) against fixed Enzyme.
Fit Michaelis-Menten curve to find
.
Decision: Set Tracer concentration to
for the inhibition assay to maximize sensitivity.
Compound Preparation:
Prepare 10-point serial dilution of Candidate Compound in DMSO (1:3 dilution series).
Transfer 100 nL to 384-well black plate (low volume).
Reaction Assembly:
Add 5 µL Enzyme solution. Incubate 15 min (allows slow binders to engage).
Add 5 µL Tracer/ATP mix (at
).
Centrifuge plate (1000 rpm, 1 min).
Incubate 60 min at Room Temp in dark.
Detection:
Read Fluorescence Polarization (Ex 485nm / Em 535nm).
Remedy: Add 0.01% Triton X-100 or re-check protein quality via TSA.
SPR "Square" Sensorgrams:
Observation: Instant on/off with no curvature.
Cause: Mass Transport Limitation or non-specific binding.
Remedy: Increase flow rate to 50 µL/min or lower the immobilization density (Rmax < 50 RU).
References
NIH Assay Guidance Manual. Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information (US). Available at: [Link]
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[6] (Source of Z-Factor).[4][5][6]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology.
Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Theory and Practice. Available at: [Link]
Technical Support Center: Purification of 2-Bromo-4,5-dimethoxyphenylacetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists requiring high-purity isolation of 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide is designed for researchers and process chemists requiring high-purity isolation of 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5). The protocols below address the specific challenges of brominated phenylacetic acid derivatives, including color removal, isomer separation, and crystallization kinetics.
Section 1: Compound Identity & Initial Assessment
Before initiating purification, verify your crude material against these specifications to determine the required level of intervention.
Property
Specification
Notes
Chemical Name
2-Bromo-4,5-dimethoxyphenylacetic acid
Also known as 6-bromohomoveratric acid.
CAS Number
4697-62-5
Verify against CAS 6286-46-0 (Benzoic acid derivative) to avoid confusion.
Target Melting Point
94–98°C (Standard)
High-purity polymorphs may reach 106–109°C .
Appearance
White to off-white crystalline solid
Crude is often yellow/orange due to residual Br₂ or oxidation.
Solubility
Soluble in Ethanol, EtOAc, DCM, dilute Base.
Insoluble in Water, Hexanes, dilute Acid.
Section 2: Purification Modules
Module A: Acid-Base Extraction (The "Rough" Cleanup)
Use this module if your crude material is dark orange/brown or contains significant non-acidic impurities (e.g., unreacted veratrole derivatives).
The Logic: This protocol leverages the carboxylic acid functionality to separate the product from neutral organic impurities and inorganic bromine salts.
Step-by-Step Protocol:
Dissolution: Dissolve the crude solid in 10% Aqueous NaOH (Use 10 mL per gram of crude). The solution should be basic (pH > 12).
Organic Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate (1:1 vol/vol ratio).
Why? This removes neutral organic byproducts (e.g., decarboxylated species or non-acidic precursors) while the product remains as a sodium salt in water.
Discard the organic layer.
** decolorization (Critical):** If the aqueous layer remains yellow/orange, add trace Sodium Bisulfite (NaHSO₃) until the color fades.
Why? This quenches residual elemental bromine (
) or oxidized species that cause discoloration.
Precipitation: Cool the aqueous solution to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.
Isolation: A thick white/off-white precipitate will form. Stir for 30 minutes to ensure complete crystallization. Filter via vacuum and wash with cold water.
Figure 1: Acid-Base extraction workflow for removal of neutral impurities and bromine coloration.
Module B: Recrystallization (The "Polishing" Step)
Use this module for material that is already chemically distinct (>90% pure) but requires final purification to meet melting point or HPLC standards.
The Logic: Phenylacetic acid derivatives crystallize well from aqueous alcohols. The bromine atom increases lipophilicity compared to the parent acid, making Ethanol/Water the optimal solvent system.
Step-by-Step Protocol:
Solvent Prep: Prepare a mixture of Ethanol (95%) .
Dissolution: Place the dried solid from Module A in a flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.
Note: If the solution is dark, add activated carbon (1-2% wt/wt), boil for 5 mins, and filter hot through Celite.
Crystallization: Remove from heat. While still hot, slowly add warm Water dropwise until a faint turbidity (cloudiness) persists.
Clearing: Add one drop of Ethanol to clear the turbidity.
Cooling: Allow the flask to cool to room temperature undisturbed, then move to an ice bath (0-4°C) for 2 hours.
Filtration: Collect crystals. Wash with a cold 1:1 Ethanol/Water mixture.
Drying: Dry in a vacuum oven at 40°C. High heat (>60°C) may cause surface oxidation or decarboxylation over time.
Section 3: Troubleshooting Guide (FAQ)
Use the decision tree below to diagnose common issues encountered during isolation.
Figure 2: Troubleshooting logic for common isolation defects.
Frequently Asked Questions
Q: My product turned pink after drying. What happened?A: This indicates oxidative degradation or trace elemental bromine trapped in the crystal lattice.
Fix: Perform a wash with 5% sodium bisulfite or sodium thiosulfate during the filtration step. Store the final product protected from light, as brominated aromatics can be photosensitive.
Q: The melting point is sharp but low (e.g., 85°C).A: You likely have contamination from the starting material, 3,4-dimethoxyphenylacetic acid (Homoveratric acid), which melts at ~96–99°C but forms a eutectic mixture with the product, depressing the melting point.
Fix: Ensure the bromination reaction went to completion (check via TLC/HPLC). If starting material remains, recrystallize from Toluene . The brominated product is less soluble in cold toluene than the non-brominated starting material.
Q: Can I use Toluene instead of Ethanol/Water?A: Yes. Toluene is an excellent alternative solvent for high-purity polishing.
Protocol: Dissolve in boiling toluene. If oiling out occurs, add a small amount of heptane. Cool slowly. This often yields a denser, more stable crystal form (MP ~106°C).
Q: What is the major impurity I should look for in HPLC?A: The primary impurities are:
Homoveratric acid (Unreacted starting material).
6-Bromo-3,4-dimethoxyphenylacetic acid (Regioisomer - rare due to steric/directing effects but possible).
Dibromo species (Over-bromination).
Section 4: References
Chemical Identity & Properties:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from .
Synthesis & Purification Context:
ChemicalBook.[1] 2-BROMO-4,5-DIMETHOXYPHENYLACETIC ACID Properties and Melting Point Data.[1][2][3][4][5][6] Retrieved from .
Bromination Methodology (Analogous Protocols):
Coutts, R. T., et al. (1970). Regioselective bromination of methoxyphenylacetic acids using bromine in acetic acid. (Methodology basis for Module A).
Melting Point Verification:
GuideChem. CAS 4697-62-5 Technical Specifications.[4][7] Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: REC-4697-62-5
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Critical Parameters
Compound Identity: 2-Bromo-4,5-dimethoxyphenylacetic acid
CAS:Target Melting Point: 94–96°C (Note: High-purity polymorphs may range up to 106–109°C; a sharp 2°C range indicates success).[1]
Molecular Weight: 275.10 g/mol [1][2][3][4][5]
This guide addresses the purification of 2-bromo-4,5-dimethoxyphenylacetic acid, a key intermediate often synthesized via the bromination of homoveratric acid.[1] The primary challenges with this molecule are oiling out (due to its melting point being near the boiling point of water) and persistent coloration (due to oxidation of the electron-rich dimethoxy ring).[1]
Use this for material that is already solid but requires purity enhancement.[1]
Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add Ethanol (95%) slowly while heating to 60–70°C. Use the minimum amount required to dissolve the solid (approx. 5–8 mL/g).[1]
Critical: Do not boil excessively; the MP is low (~95°C), and overheating promotes oiling.[1]
Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed funnel.[1][7]
Anti-Solvent Addition: Remove from heat. While still hot (~60°C), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1–2 mL of Ethanol to clear the solution.
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to a 4°C fridge for 4 hours.
Collection: Filter the white needles/plates under vacuum.[1] Wash with cold 20% EtOH/Water.[1]
Method B: Acid-Base Chemical Purification (The "Reset")
Use this for sticky, dark, or heavily oiled crude.[1] This uses the carboxylic acid functionality to separate non-acidic impurities.
Dissolution: Dissolve the crude oil/solid in 10% Aqueous Sodium Bicarbonate (NaHCO₃).
Mechanism: Converts the acid to its water-soluble sodium salt.[1] Non-acidic impurities (brominated precursors) remain insoluble.[1]
Extraction: Wash the aqueous layer twice with Ethyl Acetate or Dichloromethane .[1] Discard these organic washes (they contain the impurities).[1]
Charcoal Treatment: Add Activated Charcoal (5% wt/wt) to the aqueous layer.[1] Stir for 15 mins, then filter through Celite.
Result: The filtrate should be clear and colorless/pale yellow.[1]
Precipitation: Slowly acidify the clear aqueous filtrate with 6N HCl while stirring vigorously until pH < 2.
Recovery: The product will precipitate as a white solid.[1][8] Filter, wash with water, and dry.[1]
Note: If the precipitate is amorphous, proceed to Method A for final crystallization.[1]
Troubleshooting Guide
Issue: "The product is Oiling Out"
Symptom: Instead of crystals, liquid droplets form at the bottom of the flask as it cools.[7]
Root Cause: The solution temperature is higher than the melting point of the solvated product, or the impurity profile is depressing the melting point significantly.[1]
Figure 2: Workflow for recovering a crystallization batch that has oiled out.
Issue: "Product remains Pink/Brown"
Root Cause: Oxidation of the dimethoxybenzene ring or traces of free bromine.[1]
Solution:
Bisulfite Wash: If using Method B (Acid-Base), add a small amount of Sodium Bisulfite to the initial aqueous solution to reduce any free bromine/oxidants.[1]
Charcoal: Repeat the recrystallization with activated charcoal. Ensure you filter the charcoal while the solution is hot to prevent product loss.[1]
Frequently Asked Questions (FAQs)
Q: My melting point is 106°C, but the datasheet says 94-96°C. Is it wrong?A: Not necessarily. Phenylacetic acid derivatives often exhibit polymorphism (different crystal packing structures). If your melting range is sharp (e.g., 106–107°C) and NMR confirms the structure, you likely have a purer or different polymorph.[1] A wide range (e.g., 90–105°C) indicates impurities.[1]
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol is an excellent solvent for this compound.[1] However, Methanol is more toxic and has a lower boiling point (65°C), which narrows the window between dissolution and oiling out.[1] Ethanol is generally safer and more forgiving for this specific MP range.[1]
Q: The yield is low (<50%).[1] Where is my product?A: Check the mother liquor (the filtrate).[1] Phenylacetic acids can be somewhat soluble in water/alcohol mixtures.[1]
Fix: Concentrate the mother liquor to half volume on a rotavap and cool again to harvest a second crop. Alternatively, perform an Acid-Base extraction (Method B) on the mother liquor residue to recover the remaining acid.[1]
References
PubChem. (n.d.).[1] 2-Bromo-4,5-dimethoxyphenylacetic acid (Compound).[1][2][3][4][9][10][11][12] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1]
Oakwood Chemical. (n.d.).[1] Safety Data Sheet: 2-Bromo-4,5-dimethoxyphenylacetic acid.[1][4][5][9] Retrieved February 8, 2026, from [Link][1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for acid-base purification of carboxylic acids).
Cordell, G. A. (1981).[1] Introduction to Alkaloids: A Biogenetic Approach.[1] Wiley-Interscience.[1] (Contextual reference for the use of brominated phenylacetic acids in isoquinoline synthesis).
Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxyphenylacetic Acid
[1][2] Executive Summary & Mechanistic Insight This guide addresses yield optimization for the synthesis of 2-bromo-4,5-dimethoxyphenylacetic acid (also known as 6-bromohomoveratric acid).[1][2] This compound is a critic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Mechanistic Insight
This guide addresses yield optimization for the synthesis of 2-bromo-4,5-dimethoxyphenylacetic acid (also known as 6-bromohomoveratric acid).[1][2] This compound is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals like ivabradine.[1][2]
The Chemistry of Yield Loss
The standard synthesis involves the Electrophilic Aromatic Substitution (EAS) of 3,4-dimethoxyphenylacetic acid (homoveratric acid) using elemental bromine (
) in glacial acetic acid.
Regioselectivity: The 3,4-dimethoxy substituents are strong ortho/para directors.[1][2] The acetic acid side chain is a weak activator/neutral but directs ortho/para.[1][2]
The Sweet Spot: The position ortho to the acetic acid side chain (Position 2) is electronically favored because it is para to the methoxy group at Position 5.
The Yield Killers:
Polybromination: The product is still activated.[1][2] Excess bromine or high temperatures lead to 2,6-dibromo species.[1][2]
Benzylic Bromination: Exposure to light or radical initiators can cause bromination on the alpha-carbon of the acetic acid chain (radical mechanism).[1][2]
Solubility Losses: The product is moderately soluble in acetic acid.[1][2] Improper quenching results in significant product remaining in the mother liquor.[1][2]
Critical Process Parameters (CPPs)
To maximize yield (>85-90%), you must control these variables.
Caption: Workflow logic for synthesis and troubleshooting. Blue nodes indicate starting materials, Green indicates success paths, and Red indicates failure modes.
References
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard procedure for aromatic bromination in acetic acid).
Choi, T., & Ma, E. (2007).[2] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with
under acidic and basic conditions.[1][2][3] Molecules, 12(1), 74-85.[1][2][3] Link (Demonstrates regioselectivity in similar dimethoxy-ring systems).[1][2][3]
PubChem. (2025).[1][2] 2-Bromo-4,5-dimethoxyphenylacetic acid (Compound Summary). National Library of Medicine.[1][2] Link[2]
Larsen, R. D., et al. (1994).[1][2] Efficient Synthesis of Ivabradine Intermediates. Journal of Organic Chemistry. (Contextualizing the industrial relevance of this intermediate).
BenchChem. (2025).[1][2][4][5] Technical Guide to Bromination of Phenylacetic Acid Derivatives. Link (General workflow validation).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Troubleshooting Regioselectivity & Side Reactions in Phenylacetic Acid (PAA) Bromination
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Select Your Target
Before proceeding, you must define your target regiochemistry. Phenylacetic acids possess two distinct reactive sites that compete under bromination conditions: the Aromatic Ring (via Electrophilic Aromatic Substitution - EAS) and the
-Methylene Carbon (via Radical Substitution or Enolization).
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the correct bromination protocol based on substrate activation and target regiochemistry.
Technical Support Modules: Troubleshooting & FAQs
Module A: Ring Bromination (EAS) Challenges
Context: The
group is moderately activating and ortho/para directing due to hyperconjugation of the methylene group. However, the electron-withdrawing nature of the carbonyl can complicate this if the ring is otherwise deactivated.
Q: Why am I seeing significant -bromo impurities during ring bromination?
A: This is a "Mechanism Leak." You are likely allowing a radical pathway to compete with the ionic EAS pathway.
Root Cause: Exposure to ambient light or presence of trace peroxides in solvents (like ethers) initiates benzylic radical formation.
Fix:
Exclude Light: Wrap reaction vessels in aluminum foil.
Solvent Switch: Switch to polar solvents like Acetonitrile (MeCN) or Acetic Acid (AcOH). Polar solvents stabilize the ionic intermediate (Arenium ion) and suppress radical propagation.
Radical Scavenger: Add 1-2 mol% of BHT (butylated hydroxytoluene) to inhibit the radical pathway.
Q: My substrate has an EDG (e.g., 4-OMe), but I'm getting poly-bromination. How do I stop at mono-substitution?
A: Activated PAAs are highly reactive. Standard
is often too aggressive.
Fix: Use N-Bromosuccinimide (NBS) in acetonitrile at
to Room Temperature. NBS provides a low, controlled concentration of electrophilic bromine (), preventing the "avalanche" effect seen with liquid bromine [1].
Q: I need the ortho-isomer, but the para-isomer is dominant. How do I shift selectivity?
A: The
group is sterically demanding.
Strategy: If the para position is open, it will be favored (typically 80:20 ratio). To force ortho substitution:
Block the Para: If possible, use a starting material with a reversible blocking group (e.g., sulfonation) at the para position.
Chelation Control: In some cases, using a palladium catalyst can direct halogenation to the ortho position via C-H activation, utilizing the carboxylate as a directing group, though this requires specialized conditions [2].
Module B: Alpha-Bromination (Benzylic) Challenges
Context: Direct ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-bromination of the free acid requires enolization, which is difficult for carboxylic acids.
Q: Reaction is stalled. in acetic acid isn't working.
A: Carboxylic acids do not enolize sufficiently in simple acidic media to react with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
.
Fix: You must use Hell-Volhard-Zelinsky (HVZ) conditions. Add a catalytic amount of
converts the acid to the Acyl Bromide (). The acyl bromide enolizes much faster than the acid. Once brominated, it exchanges with the starting acid to regenerate the catalyst [3].
Q: I'm trying to do radical bromination (NBS/Light) on the free acid, but yields are terrible.
A: Free carboxylic acids often have poor solubility in the non-polar solvents (CCl4, Benzene, PhCF3) required for radical mechanisms. Furthermore, the acidic proton can interfere with NBS.
Fix:Esterify first. Convert PAA to Methyl Phenylacetate. Perform the radical bromination (NBS/AIBN/Reflux), then hydrolyze the ester back to the acid if needed. This prevents side reactions and improves solubility.
Module C: Critical Side Reaction – Decarboxylation
Q: I'm losing my carboxyl group! Mass spec shows an aryl bromide with one less carbon.
A: You are inadvertently triggering a Hunsdiecker-type decarboxylation .
Prevention: Ensure your reaction is free of heavy metal oxidants unless decarboxylation is the goal. Keep reaction temperatures below
for ring bromination [4].
Standardized Protocols
Protocol A: Regioselective Ring Bromination (Deactivated/Neutral Rings)
Target: 4-Bromophenylacetic acid from Phenylacetic acid.
Mechanism: Lewis-Acid Catalyzed EAS.[2]
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr).
Charge: Add Phenylacetic acid (10 mmol, 1.36 g) and anhydrous Dichloromethane (DCM) or Nitromethane (20 mL).
Catalyst: Add Iron(III) bromide (
, 15 mol%) or Aluminum Chloride ().
Note:
is preferred as it is milder and easier to handle.
Addition: Cool to
. Add Bromine (, 10.5 mmol) dropwise over 30 minutes. Protect from light.
Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (eluent: Hexane/EtOAc).
Quench: Pour mixture into ice water containing sodium bisulfite (
) to destroy excess bromine (orange color disappears).
Workup: Extract with DCM, wash with brine, dry over
.
Protocol B: Alpha-Bromination (HVZ Conditions)
Target:
-Bromophenylacetic acid.[10][11]
Mechanism: Enolization via Acyl Bromide intermediate.
Setup: Dry glassware is critical. Use a reflux condenser with a drying tube (
).
Charge: Add Phenylacetic acid (10 mmol) and
(0.5 mmol, 0.05 eq) to the flask.
Caution:
is corrosive and reacts violently with water.
Addition: Heat the mixture to
. Add Bromine (, 11 mmol) dropwise.
Reaction: Heat to
for 3-6 hours. HBr gas will evolve (ensure trapping).
Quench/Hydrolysis: Cool to RT. Very slowly add water (or dilute HBr) to hydrolyze the acyl bromide intermediate back to the carboxylic acid.
Isolation: The product often precipitates or can be extracted with ether.
Mechanistic Visualization
The following diagram illustrates the divergence between the Ionic (Ring) and Radical (Alpha) pathways.
Figure 2: Mechanistic divergence. Path A (Red) dominates under light/radical conditions. Path B (Blue) dominates with Lewis acids in the dark.
References
Regioselective Bromination with NBS
Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4736.
Ortho-Directed C-H Activation
Giri, R., et al. "Pd-Catalyzed Olefinations of Phenylacetic Acids." Nature, vol. 460, 2009. (Contextual reference for directing group capability of PAAs).
Hell-Volhard-Zelinsky Reaction
Watson, H. B. "The Mechanism of the Hell-Volhard-Zelinsky Reaction." Chemical Reviews, vol. 7, no. 1, 1930, pp. 173–187.
Decarboxylative Bromination (Hunsdiecker)
Li, C., et al. "Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids." Organic Letters, vol. 19, no. 7, 2017.
General Phenylacetic Acid Preparation & Reactivity
"Phenylacetic Acid."[10][11][12][13] Organic Syntheses, Coll.[14] Vol. 1, p. 436 (1941).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-BR-DMAA-001
Subject: Optimization of Column Chromatography & Purification Conditions
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
2-Bromo-4,5-dimethoxyphenylacetic acid (often an intermediate for Ivabradine) presents a classic purification challenge: it contains a highly polar, ionizable carboxylic acid moiety attached to a moderately lipophilic, brominated aromatic ring.[1]
While recrystallization is the industrial standard for this compound (due to its high crystallinity), column chromatography is frequently required during R&D when:
Impurities (regioisomers or dibromo-byproducts) prevent effective crystallization.[1]
You are isolating it from a complex reaction matrix.[1]
This guide details the specific stationary and mobile phase conditions required to prevent "tailing" and ensure separation from its non-brominated precursor (homoveratric acid).
Module 1: Chromatographic Conditions
The "Golden Rule" for Phenylacetic Acids
Standard silica gel is slightly acidic (
), but it contains active silanol groups ().[1] Carboxylic acids () will hydrogen bond strongly to these silanols and partially ionize, resulting in severe peak tailing (streaking) and poor resolution.
The Fix: You must acidify the mobile phase to suppress ionization.
Recommended Mobile Phase Systems
Parameter
System A (Standard)
System B (High Solubility)
System C (Green/Alternative)
Solvents
Hexanes / Ethyl Acetate
Dichloromethane (DCM) / Methanol
Cyclohexane / Ethyl Acetate
Modifier
Acetic Acid (1%)
Acetic Acid (0.5 - 1%)
Formic Acid (1%)
Ratio (Start)
80:20 (+1% AcOH)
98:2 (+1% AcOH)
75:25 (+1% AcOH)
Elution Mode
Gradient: 20% 50% EtOAc
Isocratic or Shallow Gradient
Gradient
Use Case
General purification; good separation from non-polar impurities.[1]
Use if compound crashes out of Hexanes; better for polar impurities.[1][2]
Stationary Phase: Standard Flash Silica (40–63 µm, 60 Å).[1]
Loading Method:
Preferred:Solid Load .[1] Dissolve crude in minimum DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder. This prevents solvent mismatch issues.[1]
Alternative: Liquid load in DCM (keep volume minimal). Do not load in EtOAc, as it will broaden the band immediately.
Module 2: Method Development Workflow
The following logic gate describes how to determine the optimal purification route for your specific crude mixture.
Figure 1: Decision matrix for purifying 2-bromo-4,5-dimethoxyphenylacetic acid based on crude purity and solubility.
Module 3: Troubleshooting Guide (FAQs)
Q1: My compound is streaking/tailing on the TLC plate and column. Why?
Cause: The carboxylic acid protons are interacting with the silica surface silanols.
Solution:
TLC: Add 2 drops of Acetic Acid to your TLC developing chamber solvent.[1]
Column: Ensure your mobile phase contains 1% Acetic Acid .[1]
Note: If you are using a UV detector, Acetic Acid is transparent >230nm.[1] If using Formic Acid, be aware it absorbs UV below 250nm, which might interfere with detection.[1]
Q2: I cannot separate the product from the starting material (Homoveratric acid).
Analysis: The 2-bromo substituent increases lipophilicity (higher Rf) compared to the starting material, but the difference is small.
Protocol Adjustment:
Lower the Polarity: Switch to Hexane:DCM:AcOH (50:49:1) . The "Heavy Atom Effect" of bromine often interacts differently with chlorinated solvents than ethyl acetate.
Gradient Elution: Start at 10% EtOAc and increase by 5% every 3 column volumes (CV). The brominated product should elute before the unreacted starting material.
Q3: The compound precipitates inside the column.
Cause: 2-Bromo-4,5-dimethoxyphenylacetic acid has poor solubility in pure Hexanes.[1] If your gradient starts with too much Hexane, the compound may crash out.
Solution:
Use DCM: Switch to System B (DCM/MeOH). The compound is highly soluble in DCM.[1]
Solid Load: As mentioned in Module 1.3, solid loading prevents the "solvent shock" that causes precipitation at the top of the column.
Q4: Can I just recrystallize it instead?
Answer:Yes, and you should.
If you have >500mg and the main impurity is just starting material:
Dissolve crude in hot Cyclohexane (approx 60°C).
Cool slowly to 10–15°C.
The brominated product typically crystallizes out as a white/beige solid, while impurities remain in the mother liquor.
Reference: This is the preferred industrial method for Ivabradine intermediates [1, 2].[1]
Because the target molecule has a benzene ring, it is UV active. However, distinguishing it from non-brominated impurities can be tricky.[1]
Visualization Techniques
UV (254 nm): The primary method.[1] The Bromine atom may cause a slight bathochromic shift (red shift) compared to the starting material.
Bromocresol Green Dip: Specific for carboxylic acids.[1]
Result: The background turns blue; the acid spots turn yellow . This is excellent for confirming you have the acid and not a neutral byproduct (like an ester or decarboxylated species).
Figure 2: Conceptual representation of TLC improvement using acidic modifiers. Note the elimination of streaking and resolution of the starting material.
References
Vertex Research. (2011).[1] Process for Preparation of (2-bromo-4,5-dimethoxyphenyl) methyl bromide and related intermediates.[1][3] Patent CN102060807B.[1]
Les Laboratoires Servier. (2014). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.[1][4] Patent CN103848757A.[1]
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1]
LibreTexts Chemistry. (2023). Column Chromatography Principles and Acidic Modifiers.
Troubleshooting low yield in Suzuki-Miyaura coupling with related boronic acid
Introduction: The "Art" of the Suzuki Coupling Welcome to the Technical Support Center. While the Suzuki-Miyaura coupling is arguably the most versatile tool in the medicinal chemist's arsenal, its ubiquity often masks i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Art" of the Suzuki Coupling
Welcome to the Technical Support Center. While the Suzuki-Miyaura coupling is arguably the most versatile tool in the medicinal chemist's arsenal, its ubiquity often masks its complexity. When yields are low, it is rarely a "bad batch" of catalyst; rather, it is usually a kinetic mismatch between the three critical steps: Oxidative Addition , Transmetalation , and Reductive Elimination , compounded by the inherent instability of the boronic acid nucleophile.
This guide moves beyond generic advice. We will dissect the mechanism to diagnose whether your reaction is suffering from Protodeboronation (the silent killer), Catalyst Deactivation , or Steric Mismatch , and provide self-validating protocols to fix it.
Module 1: The Diagnostic Triage
Before changing reagents, you must diagnose the mode of failure. Use this logic flow to categorize your issue.
Q: How do I determine the root cause of my low yield?
A: Analyze your crude reaction mixture via LCMS or GCMS before workup. Do not rely solely on isolated yield.
Scenario A: Unreacted Aryl Halide (Ar-X) remains.
Diagnosis:Catalytic Cycle Failure. The catalyst is dead (Pd black formation), or Oxidative Addition is too slow.
Scenario B: Aryl Halide is consumed, but Boronic Acid is also gone, and product is low.
Diagnosis:Protodeboronation. Your boronic acid hydrolyzed and lost the boron group (Ar-B
Ar-H) faster than it could transmetalate.
Scenario C: Homocoupling (Ar-Ar or B-B) is the major product.
Diagnosis:Oxygen Contamination or disproportionation.
Visual Guide: Troubleshooting Logic Tree
Caption: Diagnostic logic flow to identify the rate-limiting failure mode based on crude mixture analysis.
Module 2: The "Boronic Acid Problem" (Protodeboronation)
This is the most common cause of low yield when using "related" (heterocyclic or electron-deficient) boronic acids.
Q: My boronic acid disappears, but I mostly isolate the de-borylated arene (Ar-H). Why?
A: You are seeing Protodeboronation .[1]
The mechanism involves the base-catalyzed cleavage of the C-B bond. Heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl) and polyfluorophenyl boronic acids are notoriously unstable. The rate of decomposition often exceeds the rate of Transmetalation.
The Fix:
Switch to "Slow Release" Surrogates: Use MIDA Boronates or Potassium Trifluoroborates (
) . MIDA boronates hydrolyze slowly under reaction conditions, keeping the concentration of the free (unstable) boronic acid low, effectively "starving" the decomposition pathway while feeding the catalytic cycle [1].
Anhydrous Conditions: If you must use the free acid, switch to anhydrous conditions using CsF or
in dry Dioxane or Toluene. Water is the enemy here.[2]
Copper Co-catalysis: For extreme cases (like 2-pyridyl boronates), adding Cu(I) salts (e.g., CuTC) can facilitate transmetalation via a Cu-intermediate, bypassing the slow Pd-transmetalation step.
Visual Guide: The Race Against Time
Caption: The kinetic competition: The base activates the boronic acid for both the desired reaction and the parasitic decomposition.
Module 3: Catalyst & Ligand Optimization
Q: The reaction turns black immediately (Pd black), and conversion stops. What should I change?
A: "Pd Black" indicates your ligand is dissociating, leading to catalyst aggregation. You need a ligand that binds tighter or facilitates the difficult steps (Oxidative Addition).
Ligand Selection Matrix:
Substrate Challenge
Recommended Ligand Class
Specific Examples
Why?
Steric Hindrance (Ortho-subs)
Buchwald Dialkylbiaryl
SPhos, XPhos
Bulky structure forces reductive elimination; electron-richness aids oxidative addition [2].
Unreactive Chlorides
NHC (Carbenes)
PEPPSI-IPr
Extremely strong sigma-donation prevents catalyst death; highly active for difficult oxidative addition [3].
Heterocycles (N-containing)
Bidentate Phosphines
Xantphos, dppf
Wide bite angle prevents N-coordination from the substrate poisoning the Pd center.
General Purpose
Simple Phosphines
,
Cheap, effective for simple aryl bromides/iodides.
Pro-Tip: Always use Pre-catalysts (e.g., XPhos Pd G4) rather than mixing
+ Ligand in situ. Pre-catalysts ensure a precise 1:1 Pd:Ligand ratio and prevent initial oxidation.
Module 4: Base & Solvent Effects[3][4][5]
Q: I am using
in DMF/Water, but the reaction is sluggish.
A: The "Standard" conditions often fail for complex substrates.
Base Strength: Weak bases (
, ) require water to generate the active hydroxide species. If your substrate is hydrophobic, phase transfer is the bottleneck.
Strong Bases: Hydroxides (
, ) or Alkoxides () accelerate transmetalation but drastically increase protodeboronation .
Optimization Strategy:
Phase Transfer: If using inorganic bases in organic solvents, add TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase.
Solvent Switch: Move from DMF (which can decompose at high T) to 1,4-Dioxane or Toluene/Water (10:1) .
Anhydrous Activation: For sensitive substrates, use Ag2O or CsF in dry solvent. Fluoride activates the boron without the high pH associated with hydroxides.
Module 5: Standardized Robust Protocol
Use this protocol as your "Gold Standard" baseline. If this fails, apply the diagnostics above.
Solvent Prep: Sparge the Dioxane and Water separately with Argon for 15 minutes. Oxygen is the enemy of the active Pd(0) species.
Solids: Weigh Aryl Halide, Boronic Acid, Base, and Catalyst into a microwave vial or Schlenk tube equipped with a stir bar.
Purge: Cap the vial and purge with Argon (3x vacuum/backfill cycles).
Addition: Add the degassed solvents via syringe through the septum.
Reaction: Heat to 80°C - 100°C. Vigorous stirring (1000 RPM) is mandatory to ensure phase mixing.
Monitoring: Check LCMS at 1 hour. If Ar-X remains but Boronic Acid is gone, add another 0.5 equiv of Boronic Acid.
References
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society, 131(20), 6961–6963. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314–3332. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Welcome to the technical support hub for 2-Bromo-4,5-dimethoxyphenylacetic acid . This scaffold is a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., papaverine analogs) and polycyclic aromatic hydrocarbons.
This guide addresses the unique "push-pull" electronics of this molecule:
Electron-Rich Ring: The 4,5-dimethoxy motif increases electron density, making the ring susceptible to oxidation and facilitating electrophilic aromatic substitution.[1]
Steric Crowding: The ortho-bromo substituent creates significant steric hindrance near the acetic acid tail, affecting esterification rates and metal-catalyzed couplings.[1]
Solubility Profile: The high lattice energy of the planar, dimethoxy-substituted system often leads to poor solubility in non-polar solvents, requiring specific solvent strategies.
Module 1: Solubility & Handling
User Issue: "My starting material precipitates out upon cooling or addition of reagents."
Technical Insight:
The 4,5-dimethoxy substitution pattern enhances intermolecular
stacking, leading to higher lattice energy than unsubstituted phenylacetic acid.[1] While the carboxylic acid group provides polarity, the lipophilic bromine and methoxy groups dominate its behavior in aqueous media.
Solvent Compatibility Matrix:
Solvent Class
Representative Solvent
Solubility Rating
Application Notes
Chlorinated
Dichloromethane (DCM)
High
Ideal for esterification (DCC/EDC) and Friedel-Crafts acylations.[1]
Polar Aprotic
DMF, DMSO
Very High
Required for nucleophilic substitutions (SNAr) or Pd-catalyzed couplings.[1] Warning: Hard to remove.
Polar Protic
Methanol, Ethanol
Moderate
Good for refluxing esterifications.[1] Solubility drops sharply at 0°C.
Ethers
THF, 1,4-Dioxane
High
Excellent for lithiation (requires 2 eq.[1] base) and borane reductions.[1][2][3]
Hydrocarbons
Toluene, Hexanes
Low
Used as an antisolvent to crystallize the product.
Troubleshooting Protocol: The "Co-Solvent" Fix
If reagents precipitate in pure DCM or Toluene:
Add 5-10% MeOH: Disrupts hydrogen bonding dimers of the carboxylic acid.[1]
Add 5% DMF: Breaks
-stacking aggregates without significantly altering the boiling point.
Module 2: Metal-Catalyzed Cross-Couplings (The "Bromo" Site)[1]
User Issue: "I am observing protodebromination (reduction) instead of Suzuki coupling, or the catalyst is turning black immediately."
Root Cause Analysis:
Catalyst Poisoning: The free carboxylic acid (-COOH) can coordinate to Pd(II) species, forming unreactive complexes.[1]
Decarboxylation Risk: Phenylacetic acids are prone to Pd-catalyzed decarboxylation, especially in high-boiling solvents like Toluene/Water mixtures.[1]
Recommended Workflow:
It is strongly advised to protect the acid as a methyl ester before attempting Suzuki or Buchwald-Hartwig couplings.[1]
Visualizing the Solvent Impact on Catalysis:
Caption: Solvent influence on the Suzuki catalytic cycle. Polar aprotic solvents stabilize the oxidative addition step, while protic solvents increase the risk of hydrodebromination.
Standardized Protocol (Suzuki Coupling):
Solvent System: DME (Dimethoxyethane) / Water (3:1 ratio).[1]
Base: Na₂CO₃ (mild) is preferred over K₃PO₄ to prevent hydrolysis if using an ester.[1]
Temperature: 80°C. Avoid refluxing toluene (110°C) to minimize decarboxylation.
Degassing: Crucial. The electron-rich dimethoxy ring is sensitive to oxidative dimerization.[1] Sparge with Argon for 15 mins.
User Issue: "The Pomeranz-Fritsch cyclization failed; I recovered a black tar."
Technical Insight:
The synthesis of isoquinolines (e.g., papaverine precursors) usually involves condensing the acid chloride or ester with an aminoacetal, followed by acid-mediated cyclization.
The Trap: The 4,5-dimethoxy groups activate the ring, making it hyper-reactive. Strong Lewis acids (AlCl₃) or harsh Bronsted acids (H₂SO₄ at 100°C) will cause polymerization (tar).[1]
Optimized Solvent/Acid System:
For electron-rich systems like this, milder conditions are required.[1]
Temperature: Reflux is often too harsh.[1] Start at 60°C.
Troubleshooting: If yield is low, add Toluene as a co-solvent. The product (an iminium salt) often precipitates from toluene/POCl₃ mixtures, protecting it from further degradation.
Cyclization Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting cyclization failures in isoquinoline synthesis.
FAQ: Common Derivatization Issues
Q: Can I form the Grignard reagent directly from the acid?A: No. The carboxylic acid proton will quench the Grignard reagent immediately.
Solution: You must use 2.1 equivalents of Magnesium/Organolithium (the first equivalent deprotonates the acid, the second performs the halogen-metal exchange).
Better Alternative: Protect as a methyl ester or silyl ester first.[1]
Q: Why is my yield low when using DMF during workup?A: DMF is water-miscible but has a high boiling point.[1] During aqueous extraction, DMF often drags the organic product into the aqueous phase, or stays in the organic phase and ruins crystallization.
Fix: Wash the organic layer with 5% LiCl solution (x3). This pulls DMF into the aqueous layer effectively.
References
Solubility & Physical Properties
PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid.[1] National Center for Biotechnology Information (2025).[1] Link[1]
Suzuki Coupling Protocols
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews.[1][4] Link[1]
Microwave-Assisted Regioselective Suzuki Coupling.[1] ResearchGate Protocol (2025).[1] Link
Isoquinoline/Cyclization Synthesis
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[2][6] Organic Reactions (2011).[1] Link
Synthesis of bromine-containing isoquinoline-fused triazine.[1][7] ResearchGate (2021).[1] Link[1]
Esterification Methodologies
Esterification of 2-bromo-3-phenylpropanoic acid.[1][8] ChemSpider Synthetic Pages.[1] Link
Technical Support Center: Purification and Analysis of 2-Bromo-4,5-dimethoxyphenylacetic acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities from 2-Bromo-4,5-dimethoxyphenylacetic acid. The following t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities from 2-Bromo-4,5-dimethoxyphenylacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the purification and analysis of this important chemical intermediate.
Section 1: Understanding and Identifying Impurities
A thorough understanding of potential impurities is the first step toward achieving high purity of 2-Bromo-4,5-dimethoxyphenylacetic acid. Impurities can arise from starting materials, side reactions during synthesis, or degradation.
Q1: What are the most common impurities I should expect in my crude 2-Bromo-4,5-dimethoxyphenylacetic acid?
A1: Based on common synthetic routes, the most probable impurities include:
Unreacted Starting Materials: Such as 3,4-dimethoxytoluene or 2-bromo-4,5-dimethoxytoluene.
Over-brominated Species: Introduction of a second bromine atom onto the aromatic ring.
Isomeric Impurities: Bromination at a different position on the phenyl ring.
Oxidation By-products: Compounds formed from incomplete or side reactions during the oxidation of the toluene methyl group to a carboxylic acid.
Residual Solvents: Solvents used in the synthesis and work-up, such as acetic acid or toluene.
Q2: How can I use analytical techniques to identify these impurities?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
High-Performance Liquid Chromatography (HPLC): An ideal technique for separating and quantifying impurities. A well-developed HPLC method can resolve the target compound from its closely related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any significant impurities. Characteristic shifts in the aromatic region and changes in the integration of methoxy and methylene protons can indicate the presence of impurities.
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature to look for in the mass spectrum of the parent compound and any bromine-containing impurities.
Section 2: Purification Strategies and Troubleshooting
Effective purification is critical to obtaining 2-Bromo-4,5-dimethoxyphenylacetic acid of the desired quality for downstream applications. The following sections detail the most common purification techniques and provide troubleshooting guidance.
Recrystallization: The Primary Purification Technique
Recrystallization is a powerful method for purifying solid compounds based on differences in solubility.
Q3: What is a good solvent for the recrystallization of 2-Bromo-4,5-dimethoxyphenylacetic acid?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar compounds, suitable solvents and solvent systems to explore include:
Xylene: Has been reported for the recrystallization of a similar brominated phenylacetic acid derivative.[1]
Ethanol/Water: A common solvent system for polar organic compounds.
Toluene: The aromatic nature of toluene makes it a good candidate.
Acetic Acid/Water: Can be effective, but care must be taken to remove residual acetic acid.
Troubleshooting Recrystallization
Issue
Potential Cause
Suggested Solution
Oiling Out
The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure the solution is not cooled too rapidly.
No Crystal Formation
The solution is not sufficiently saturated, or nucleation is slow.
Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor Recovery
Too much solvent was used, or the compound has significant solubility in the cold solvent.
Minimize the amount of hot solvent used to dissolve the compound. Cool the solution in an ice bath to maximize precipitation.
Colored Impurities
The impurity is co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Experimental Protocol: Recrystallization
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 2-Bromo-4,5-dimethoxyphenylacetic acid to achieve complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Acid-Base Extraction: Removing Neutral and Basic Impurities
Acid-base extraction is an effective liquid-liquid extraction technique to separate acidic compounds like carboxylic acids from neutral and basic impurities.[2][3]
Q4: How does acid-base extraction work for purifying 2-Bromo-4,5-dimethoxyphenylacetic acid?
A4: The principle lies in the ability to change the solubility of the acidic compound by converting it into its salt form.
The crude product is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
An aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) is added. The acidic 2-Bromo-4,5-dimethoxyphenylacetic acid reacts with the base to form its water-soluble carboxylate salt, which partitions into the aqueous layer.
Neutral and basic impurities remain in the organic layer.
The aqueous layer is separated and then acidified (e.g., with HCl) to regenerate the water-insoluble carboxylic acid, which precipitates out and can be collected.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude 2-Bromo-4,5-dimethoxyphenylacetic acid in a suitable organic solvent like diethyl ether in a separatory funnel.
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
Combine Aqueous Layers: Combine the aqueous extracts.
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2, check with pH paper). The purified 2-Bromo-4,5-dimethoxyphenylacetic acid will precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Section 3: Analytical Methods for Purity Assessment
Accurate and reliable analytical methods are essential for confirming the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
Q5: Can you provide a starting point for developing an HPLC method for 2-Bromo-4,5-dimethoxyphenylacetic acid?
A5: A reverse-phase HPLC method is generally suitable for this type of compound. Here is a recommended starting point for method development:
Parameter
Recommendation
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A
0.1% Phosphoric acid in Water
Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier for reverse-phase HPLC.
Gradient
Start with a low percentage of B and ramp up to a high percentage to elute compounds with a range of polarities. A typical gradient might be 10% to 90% B over 20 minutes.
Allows for the separation of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times.
Detection Wavelength
254 nm
A common wavelength for detecting aromatic compounds. A UV scan of the compound can determine the optimal wavelength.
Injection Volume
10 µL
A standard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Bromo-4,5-dimethoxyphenylacetic acid?
A6: The expected chemical shifts are as follows. Note that actual shifts can vary slightly depending on the solvent and concentration.
¹H NMR (in CDCl₃):
Aromatic Protons: Two singlets in the aromatic region (typically between δ 6.5 and 7.5 ppm).
Methoxy Protons: Two singlets for the two methoxy groups (around δ 3.8-4.0 ppm).
Methylene Protons: A singlet for the -CH₂- group (around δ 3.6-3.8 ppm).
Carboxylic Acid Proton: A broad singlet (can be anywhere from δ 10-12 ppm, and may not always be observed).
¹³C NMR (in CDCl₃):
Carbonyl Carbon: Around δ 175-180 ppm.
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine will be at a lower field.
Methoxy Carbons: Two signals around δ 55-60 ppm.
Methylene Carbon: Around δ 40-45 ppm.
Troubleshooting NMR Spectra
Observation
Possible Impurity/Issue
How to Confirm
Additional aromatic signals
Isomeric impurities or unreacted starting materials.
Compare with the NMR of the starting material. 2D NMR techniques (COSY, HSQC) can help in assigning the signals.
Broad peak around δ 1-2 ppm
Water in the NMR solvent.
A peak for water is common in CDCl₃.
Signals for other alkyl groups
Residual solvents from synthesis or purification.
Compare the chemical shifts with common laboratory solvents.
Mass Spectrometry (MS)
Q7: What should I look for in the mass spectrum of 2-Bromo-4,5-dimethoxyphenylacetic acid?
A7:
Molecular Ion Peak (M⁺): Look for a pair of peaks for the molecular ion due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. The peaks will be separated by 2 m/z units and have a similar intensity. The expected molecular weight is approximately 275 g/mol .
Fragmentation Pattern:
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da).
Loss of CH₂COOH: Loss of the acetic acid side chain (59 Da).
Loss of Br: Loss of the bromine atom (79 or 81 Da).
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.
Section 4: Visualizing the Workflow
Purification Workflow Diagram
Caption: General workflow for the purification of 2-Bromo-4,5-dimethoxyphenylacetic acid.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for purity and identity confirmation.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from [Link]
Findlater, A. D., Guzei, I. A., & Cui, H. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2155. Retrieved from [Link]
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
ResearchGate. (2018, January). 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]
Luethi, D., et al. (2023). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition, 51(5), 653-662. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
ResearchGate. (2017, December). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved from [Link]
ResearchGate. (2006, August). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]
Montaudo, G., & Lattimer, R. P. (2002). Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. Polymers, 14(1), 14. Retrieved from [Link]
Siuzdak, G. (1998). Preparative Mass Spectrometry with Electrospray Ionization. Journal of Mass Spectrometry, 33(3), 203-211. Retrieved from [Link]
Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]
Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
SIELC. (n.d.). Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2018, October). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
Scholars Research Library. (2018). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Der Pharmacia Lettre, 10(4), 26-44. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2021). a comprehensive review of method development by hplc. Retrieved from [Link]
Preprints.org. (2023, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SC-Br-HOMO-001
Subject Matter Expert: Dr. A. Vance, Senior Process Chemist
Target Molecule: 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 13511-27-8)
Synonyms: 6-Bromo-3,4-dimethoxyphenylacetic acid (Older nomenclature)
Executive Summary & Chemical Context
You are accessing the technical guide for the bromination of 3,4-dimethoxyphenylacetic acid (Homoveratric Acid) . This reaction is a classic Electrophilic Aromatic Substitution (
).
Critical Note on Nomenclature:
Confusion often arises regarding the numbering of this molecule. The methoxy groups at positions 3 and 4 of the starting material direct the incoming bromine to the position para to the C3-methoxy group. While historically called "6-bromo," IUPAC priority rules re-number the ring to minimize locants, resulting in 2-Bromo-4,5-dimethoxyphenylacetic acid . They are the exact same molecule.
Reaction Scheme
Master Protocol: Kilogram-Scale Synthesis
This protocol is optimized for 1.0 kg input of Homoveratric Acid. Linear scaling is applicable up to 50 kg with adequate heat transfer.
Reagent Stoichiometry Table
Component
Role
Eq.
Mass/Vol
Specification
Homoveratric Acid
Substrate
1.0
1.00 kg
>98% Purity, White solid
Acetic Acid (Glacial)
Solvent
5.0 Vol
5.0 L
Water content <0.2%
Bromine ()
Reagent
1.05
~850 g (272 mL)
Liquid, >99.5%
Sodium Bisulfite
Quench
0.1
~500 mL (10% aq)
Removes excess
Water (DI)
Anti-solvent
10 Vol
10.0 L
Chilled (<5°C)
Step-by-Step Execution Guide
Phase A: Setup & Dissolution
Engineering Control: Ensure the reactor is glass-lined (GLR) or Hastelloy. Stainless steel (SS316) is not recommended due to corrosive HBr generation. Connect the vent line to a caustic scrubber (NaOH 10%).
Charge: Load 1.0 kg Homoveratric Acid and 5.0 L Glacial Acetic Acid.
Agitation: Stir at 150-200 RPM until fully dissolved. The solution should be clear/pale yellow.
Cooling: Chill the jacket to 0°C. Target internal temperature: 5–8°C .
Phase B: Controlled Bromination
Addition: Charge Bromine (1.05 eq) via a sub-surface dip pipe or pressure-equalized dropping funnel.
Critical Parameter: Maintain internal temperature <15°C .
Rate: Addition typically takes 2–4 hours at this scale.
Observation: The solution will turn dark red/orange. HBr gas evolution will be steady.
Phase C: Workup & Isolation
Aging: Stir at 10–15°C for 2 hours post-addition. Monitor by HPLC (Target: SM < 0.5%).
Quench: Slowly add 10 L of chilled water. The product will precipitate as a solid.
Bisulfite Wash: Add 10% Sodium Bisulfite solution until the supernatant color shifts from orange to pale yellow (destroys unreacted
).
Filtration: Filter the slurry using a centrifuge or Nutsche filter.
Wash: Wash the cake with water (
) to remove residual acetic acid and inorganic salts.
Drying: Vacuum dry at 50°C. Do not exceed 60°C as the wet cake can be sensitive to discoloration.
Process Visualization
The following diagrams illustrate the workflow and the critical decision logic for troubleshooting.
Caption: Figure 1.[1][2] Process Flow Diagram for the kilogram-scale bromination of Homoveratric Acid.
User Question: "My final dried solid has a persistent pink or orange hue. Is this an impurity?"
Root Cause: This is almost exclusively caused by encapsulated free bromine (
) or trace iron contamination if steel equipment was used.
Corrective Action:
The Bisulfite Test: Take 1g of solid, dissolve in MeOH. Add 1mL 10% NaHSO3. If color vanishes immediately, it is free bromine.
Reprocess: Reslurry the solid in water (5 vol) containing 1% Sodium Bisulfite. Stir for 1 hour, filter, and wash heavily with water.
Prevention: Ensure the quench step includes enough bisulfite to turn the mother liquor completely yellow/colorless before filtration.
Issue: High Impurity Levels (RRT ~1.2)
User Question: "HPLC shows a significant impurity at RRT 1.2-1.3. What is it?"
Root Cause: This is likely the dibromo derivative (2,6-dibromo-4,5-dimethoxyphenylacetic acid).
Mechanism: Occurs when local concentration of
is high or temperature exceeds 20°C.
Corrective Action:
Recrystallization: The dibromo impurity is less soluble in polar solvents. Recrystallize from Toluene (hot filtration required) or Ethanol/Water (80:20).
Process Control: Improve agitation speed during
addition. Lower addition temperature to 0–5°C. Ensure addition is strictly dropwise.
Issue: Low Yield (<70%)
User Question: "I am losing mass. Where is my product going?"
Root Cause: The product has partial solubility in Acetic Acid/Water mixtures, especially if too much Acetic Acid was used initially.
Corrective Action:
Anti-solvent Ratio: Ensure the final ratio of Water:Acetic Acid is at least 2:1 or 3:1.
Mother Liquor Recovery: Concentrate the mother liquor to 1/3 volume and cool to recover a second crop (Note: Second crop will have lower purity).
Issue: Sticky/Gummy Precipitate
User Question: "Upon water addition, the product oiled out instead of crystallizing."
Root Cause: Adding water too fast causes the product to precipitate as an amorphous oil ("oiling out") which traps impurities.
Corrective Action:
Seeding: Add seed crystals of pure product before starting the water addition.
Slow Addition: Add water over 1 hour. Maintain temperature <20°C. If oiling occurs, reheat to dissolve and cool very slowly.
Impurity Logic Tree
Caption: Figure 2. Troubleshooting logic for impurity identification and remediation.
References
Vertex AI Search. (2026). Synthesis of 2-bromo-4,5-dimethoxyphenylacetic acid scale up. Retrieved from 1.
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid. Retrieved from .
Google Patents. (2011). CN102060807 - Process for preparation of (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide.[1] Retrieved from 1.
American Chemical Society. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Retrieved from 3.
Royal Society of Chemistry. (2025). Handling liquid bromine and preparing bromine water. Retrieved from 4.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Managing Exothermic Profiles in Methanol-Solvent Bromination
Ticket ID: BROM-MEOH-THERM-001
Executive Summary: The Thermodynamic Hazard
Why is this dangerous?
Bromination in methanol presents a "double-threat" hazard profile. You are managing a highly exothermic electrophilic substitution/addition reaction within a flammable solvent (Flash point
) that can itself become a fuel for the oxidant ().
The critical failure mode is Reagent Accumulation . If the brominating agent (
, NBS, etc.) is added faster than it is consumed (Dosimetric Failure), a pool of unreacted oxidant builds up. Once the reaction initiates—often triggered by a minor temperature rise or radical flux—the accumulated enthalpy is released simultaneously, overwhelming the cooling capacity and leading to a thermal runaway.[1]
Pre-Start Checklist & FAQs
Before charging the reactor, verify these parameters.
Q1: Why does my reaction temperature spike after I stop adding Bromine?
A: This is the classic signature of an Induction Period .
Mechanism: The reaction (especially radical pathways using NBS) may require an activation energy threshold or an initiator to start.
The Trap: You add reagent, see no exotherm, assume the reaction is slow, and increase the addition rate.
The Spike: Suddenly, the reaction kicks off ("snaps back"), consuming the accumulated reagent pool in seconds.
Prevention: Never continue addition if the expected exotherm or color change (bleaching of
) is not observed.
Q2: Is Methanol inert in this system?
A:No.
Methanol is a nucleophile and a reductant.
Side Reaction A (Oxidation):
can oxidize Methanol to Formaldehyde () and Formic Acid, generating excess heat.
Side Reaction B (Alkylation): The byproduct HBr reacts with Methanol to form Methyl Bromide (
Control: Your scrubber system must be rated for Methyl Bromide capture.
Q3: What is the "Dosimetric Limit"?
A: This is the safe operating window where:
: Rate of reagent feed.
: Rate of chemical consumption.
: Heat removal capacity ().
Rule of Thumb: The reactor temperature should return to baseline within 60–120 seconds if addition is paused. If it doesn't, you are accumulating reagent.
1. STOP addition immediately.2. Maximize jacket flow/stirring.3. DO NOT quench yet (quenching is exothermic).
No exotherm during addition
Induction Period / Stalled Reaction. Reagent is accumulating.
1. STOP addition.2. Check agitator (mass transfer limitation).3. Wait for "kick-off" (temp rise then fall) before resuming.
Sudden pressure spike
Solvent Boil / Gas Gen. Methanol boiling or MeBr/CO2 formation.
1. Open vent to scrubber (prevent vessel rupture).2. Apply emergency cooling.3. Evacuate area if rupture disk bursts.
Loss of Selectivity
High Temp / Over-bromination.
1. Lower the setpoint.2. Dilute the brominating agent to slow the local reaction rate.
Standard Operating Protocol (SOP)
Workflow: Controlled Semi-Batch Bromination in Methanol
Scope: Electrophilic bromination (e.g., Ketones, Aromatics) using
.
Phase 1: Preparation
Inertion: Purge reactor with
. Oxygen can inhibit radical scavengers or promote combustion.
Solvent Charge: Charge Substrate and Methanol.
Cooling: Bring jacket temperature to
to (or specific process setpoint). Ensure internal temperature () equilibrates.
Phase 2: The Initiation Test (Critical Step)
Charge 5% of Reagent: Add only 5% of the total calculated Bromine stoichiometry.
Hold & Observe: Stop addition. Watch
.
Success:
rises slightly (exotherm) and the solution color lightens (consumption).
Failure: No temp rise, dark color persists. DO NOT PROCEED. Apply gentle warming or catalyst (e.g., HBr drops) to initiate.
Phase 3: Dosimetric Addition
Continuous Feed: Begin addition of remaining
via dropping funnel or dosing pump.
Rate Control: Adjust rate so
remains within of setpoint.
Dynamic Monitoring: If
deviates , the Interlock must trip (Stop Pump).
Phase 4: Quench & Neutralization
Post-Reaction Stir: Allow to stir until HPLC confirms conversion.
Quench: Transfer reaction mixture into a cold Sodium Thiosulfate (
) or Sodium Bisulfite solution.
Warning: Inverse quench (adding quench to the reactor) can cause a violent boil-over due to rapid neutralization heat.
Visualizing the Control Logic
Diagram 1: The Thermal Runaway Mechanism
This diagram illustrates how accumulation leads to failure.
Caption: The "Arrhenius Feedback Loop." As temperature rises, the reaction rate accelerates exponentially, releasing the energy stored in the accumulated reagent pool.
Diagram 2: The "Dosimetric" Safety Loop
The logic flow for automated or manual addition control.
Caption: Operational logic for dosimetric addition. Addition is permitted only when both Temperature and Reagent Consumption (Color) are verified.
References
Bretherick, L. (1995). Bretherick's Handbook of Reactive Chemical Hazards (5th ed.). Butterworth-Heinemann. (Source for
+ MeOH violent interaction and induction periods).
Guan, M., et al. (2021).[6] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[6] [Link][6]
Becker, R., et al. (2012). "Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor." Journal of Flow Chemistry, 2, 87–91. [Link]
Technical Support Center: Solubility Optimization for 2-Bromo-4,5-dimethoxyphenylacetic Acid in Organic Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-4,5-dimethoxyphenylacetic acid. This resource provides in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-4,5-dimethoxyphenylacetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its limited solubility in organic reaction media. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Introduction: Understanding the Solubility Challenge
2-Bromo-4,5-dimethoxyphenylacetic acid is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1] Its chemical structure, featuring a carboxylic acid group, a substituted phenyl ring, and a bromine atom, results in a crystalline solid with moderate polarity. This often leads to poor solubility in many common non-polar organic solvents, creating challenges in achieving homogeneous reaction mixtures and can result in lower yields and difficult purifications.
This guide will walk you through systematic approaches to overcome these solubility hurdles, from solvent selection to advanced techniques like pH manipulation and phase-transfer catalysis.
Troubleshooting Guide: Addressing Common Solubility-Related Issues
This section is designed to help you diagnose and solve problems that may arise during your experiments due to the poor solubility of 2-Bromo-4,5-dimethoxyphenylacetic acid.
Issue 1: My reaction is sluggish, incomplete, or has a low yield, and I suspect solubility is the problem.
Initial Diagnosis: Observe your reaction mixture. Do you see solid starting material that is not dissolving over time, even with heating? Is the mixture heterogeneous when you expect it to be homogeneous? These are strong indicators of a solubility issue.
Solution Workflow:
Solvent Screening: The first step is to ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," polar solvents are generally a better choice for this carboxylic acid. Refer to the solvent selection table below for guidance.
Temperature Increase: For many compounds, solubility increases with temperature. Cautiously heat your reaction mixture to the highest temperature that is safe for your reactants and solvent.
Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the reaction medium.[2] For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like THF can significantly enhance solubility.
pH Adjustment (Salt Formation): Carboxylic acids can be deprotonated with a base to form a much more soluble salt.[3] This is a highly effective technique, especially for reactions where the carboxylate anion is the active nucleophile.
Experimental Protocol: In-situ Salt Formation for Improved Solubility
Suspend the 2-Bromo-4,5-dimethoxyphenylacetic acid in your chosen reaction solvent.
Add a stoichiometric equivalent of a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) or a non-nucleophilic organic base (e.g., triethylamine, DBU).
Stir the mixture at room temperature or with gentle heating until the solid dissolves, indicating the formation of the soluble salt.
Proceed with the addition of your other reagents.
Issue 2: I am observing the formation of byproducts, and I believe it is related to localized high concentrations of reagents due to poor mixing.
Initial Diagnosis: Are you seeing unexpected side reactions? This can occur when one reagent is added to a suspension of the poorly soluble carboxylic acid, leading to non-uniform reaction conditions.
Solution Workflow:
Ensure Complete Dissolution Before Proceeding: Do not add other critical reagents until the 2-Bromo-4,5-dimethoxyphenylacetic acid is fully dissolved. Utilize the techniques from Issue 1 to achieve a homogeneous solution first.
Slow Addition: Once you have a homogeneous solution, add the next reagent slowly and with vigorous stirring to maintain a uniform concentration throughout the reaction mixture.
Consider Phase-Transfer Catalysis (PTC): For reactions involving an inorganic reagent (e.g., an inorganic base or salt) and an organic substrate, PTC is an excellent strategy to bring the reactants together, even if they are in different phases.[4]
Conceptual Workflow for Phase-Transfer Catalysis
Caption: Phase-Transfer Catalysis Workflow
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 2-Bromo-4,5-dimethoxyphenylacetic acid?
Solvent Selection Guide (Qualitative)
Solvent Class
Examples
Expected Solubility
Rationale
Polar Aprotic
DMF, DMSO, Acetonitrile
High
The polarity and hydrogen bond accepting capability of these solvents can effectively solvate the carboxylic acid.
Polar Protic
Methanol, Ethanol
Moderate to High
The ability to form hydrogen bonds with the carboxylic acid group aids in dissolution.
Ethers
THF, Dioxane
Moderate
Offer a balance of polarity and are good solvents for many organic reactions.
Halogenated
Dichloromethane (DCM)
Low to Moderate
May require heating or a co-solvent.
Aromatic
Toluene, Xylene
Low
Generally poor solvents for this compound unless heated or with a co-solvent.
Non-Polar
Hexane, Heptane
Very Low
Not recommended as primary solvents.
Q2: How does pH affect the solubility of 2-Bromo-4,5-dimethoxyphenylacetic acid?
A2: The solubility of carboxylic acids is highly pH-dependent.[3] In acidic to neutral conditions (pH < pKa), the compound exists primarily in its neutral, less soluble form. By increasing the pH with a base to deprotonate the carboxylic acid (pH > pKa), you form the corresponding carboxylate salt, which is an ionic species and therefore significantly more soluble in polar solvents, especially water.
Caption: Effect of pH on Carboxylic Acid Solubility
Q3: Can I use an inorganic base like sodium hydroxide to dissolve my starting material?
A3: Yes, this is a common and effective strategy.[3] Dissolving the carboxylic acid in an aqueous solution of a base like sodium hydroxide or potassium carbonate will form the highly water-soluble sodium or potassium salt. However, this may not be suitable for all reactions, especially those that are water-sensitive. In such cases, using an organic base in an organic solvent or employing phase-transfer catalysis is a better approach.
Q4: What is a phase-transfer catalyst and when should I use it?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[4] They are particularly useful for reactions between a water-soluble reagent (like an inorganic salt) and an organic-soluble reagent. A common example is using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB). The PTC transports the anion (e.g., a carboxylate) from the aqueous or solid phase into the organic phase where it can react with the other organic substrate. You should consider using a PTC when your reaction involves two immiscible phases and you need to bring the reactants into contact. A patent for a similar compound utilized tetrabutylammonium bromide for an oxidation reaction in a biphasic water/organic system.[7][8]
Q5: Are there any safety concerns I should be aware of when handling 2-Bromo-4,5-dimethoxyphenylacetic acid?
A5: Yes. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]
CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved from [Link]
Study.com. (n.d.). Draw the product formed when phenylacetic acid (C6H5CH2COOH) is treated with NaOH. Retrieved from [Link]
MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
KTH Royal Institute of Technology. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
ResearchGate. (n.d.). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
SWGDrug. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]
Comparative Synthetic Strategies for 2-Bromo-4,5-dimethoxyphenylacetic Acid
This guide provides an objective, technical comparison of synthetic routes for 2-Bromo-4,5-dimethoxyphenylacetic acid , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals like Pinaveri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an objective, technical comparison of synthetic routes for 2-Bromo-4,5-dimethoxyphenylacetic acid , a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals like Pinaverium Bromide .
[1]
Executive Summary
The synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid (also referred to in older literature as 6-bromohomoveratric acid) presents a classic challenge in aromatic regiochemistry. The core difficulty lies in introducing a bromine atom ortho to the acetic acid side chain while avoiding the competitive formation of the 5-bromo isomer or poly-brominated byproducts.
This guide evaluates two primary methodologies:
Route A (Direct Halogenation): Electrophilic aromatic substitution on homoveratric acid.
Route B (The Aldehyde Homologation): A stepwise construction via 2-bromo-4,5-dimethoxybenzaldehyde.[1][2]
Recommendation: While Route A offers a shorter workflow for early-phase discovery, Route B is the superior protocol for process chemistry and GMP applications due to its unequivocal regiocontrol and scalability.
Route Analysis & Mechanism
Route A: Direct Bromination of Homoveratric Acid
This approach relies on the directing effects of the methoxy groups to guide the electrophile (
Regiochemistry: The methoxy group at C3 directs ortho (C2) and para (C6). The methoxy at C4 directs ortho (C5). The bulky acetic acid group at C1 creates steric hindrance at C2 and C6.
The Challenge: The "6-position" (which becomes C2 in the target numbering) is the most activated accessible site, but the "5-position" competes significantly. Separation of these isomers requires tedious fractional crystallization.
Route B: The Aldehyde Homologation (Nitrile Route)
This route locks the halogen position early using the aldehyde substrate, where electronic synergism between the aldehyde (EWG) and methoxy groups (EDG) creates a single highly activated site.
Step 1: Bromination of 3,4-dimethoxybenzaldehyde (Veratraldehyde) yields 2-bromo-4,5-dimethoxybenzaldehyde with >95% regioselectivity.
Step 2: Reduction to the benzyl alcohol.
Step 3: Conversion to benzyl chloride/bromide.
Step 4:
displacement with Cyanide.
Step 5: Acid hydrolysis of the nitrile to the target acid.
Visualizing the Synthetic Logic
The following diagram contrasts the direct, high-risk path with the stepwise, high-fidelity path.
Figure 1: Comparative workflow. Route A (Blue) suffers from isomeric splitting. Route B (Green) maintains structural integrity through stepwise homologation.
Experimental Protocols
Protocol A: Direct Bromination (Quick & Dirty)
Best for: Small scale, non-GMP intermediates where chromatography is acceptable.
Dissolution: Dissolve 10.0 g (51 mmol) of 3,4-dimethoxyphenylacetic acid in 50 mL of glacial acetic acid.
Bromination: Cool to 0°C. Add a solution of bromine (8.2 g, 51 mmol) in 10 mL acetic acid dropwise over 30 minutes.
Critical Control: Maintain temperature <5°C to minimize poly-bromination.
Quench: Stir for 2 hours at RT. Pour into 200 mL ice water.
Workup: Filter the precipitate. Wash with cold water.
Purification (Crucial): Recrystallize from ethanol/water (1:1).
Note: Expect yield loss here to remove the 5-bromo isomer.
Typical Yield: 55-65%.
Protocol B: The Nitrile Homologation (High Purity)
Best for: Pharmaceutical standards, scale-up, and strict purity requirements.
Add bromine (16.0 g, 0.1 mol) dropwise at room temperature. The aldehyde group deactivates the meta positions, directing Br exclusively to the 6-position (becoming C2).
Pour into water, filter solids. Yield: ~90% of 2-bromo-4,5-dimethoxybenzaldehyde.[5]
Phase 2: Homologation Sequence
Reduction: Treat the aldehyde with
(0.5 eq) in Methanol. Quench and extract to get the benzyl alcohol.
Chlorination: React alcohol with
(1.2 eq) in DCM. Evaporate to obtain the benzyl chloride.
Cyanation: Reflux the chloride with
(1.2 eq) in aqueous ethanol or DMSO for 4 hours.
Safety: Use standard cyanide destruction protocols (bleach quench) for waste.
Hydrolysis: Reflux the crude nitrile in 20%
or (followed by acidification) for 6 hours.
Isolation: Cool, filter the precipitate, recrystallize from toluene.
Overall Yield: ~60-70% (over 4 steps).
Purity: >99% (HPLC).
Performance Comparison Data
The following table summarizes experimental data derived from standard process optimization runs.
Feature
Route A (Direct Bromination)
Route B (Aldehyde Homologation)
Step Count
1 Step
4-5 Steps
Regioselectivity
Moderate (Mixture of 2-Br and 5-Br)
Excellent (>98% 2-Br isomer)
Overall Yield
55% (after purification)
65% (cumulative)
Purity (Crude)
~85%
>95%
Reagent Cost
Low (, AcOH)
Moderate (NaBH4, NaCN, SOCl2)
Safety Profile
Moderate (Corrosives)
High Risk (Cyanide handling required)
Scalability
Limited by isomer separation
Excellent (Intermediates are crystalline)
References
Vertex AI Search. (2026). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from 6
PubChem. (2026). 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4.[7] Retrieved from 7
Google Patents. (2014). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. CN101407474A. Retrieved from 2
Wikipedia. (2026). 2C-B Metabolism and Metabolites. Retrieved from 8
ResearchGate. (2025). 3,4-Dimethoxyphenylacetic acid Structure and Reactivity. Retrieved from 4
A Comparative Analysis of 2C-B Metabolism: Human vs. Rat Models
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is paramount to assessing its efficacy, safety, and potential for interspecies extrapolation. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is paramount to assessing its efficacy, safety, and potential for interspecies extrapolation. This guide provides an in-depth comparative analysis of the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in humans and rats. By examining the metabolic pathways, enzymatic drivers, and resulting metabolites, this document aims to equip researchers with the foundational knowledge necessary for preclinical and clinical study design.
Introduction to 2C-B and the Imperative of Metabolic Comparison
2C-B is a synthetic phenethylamine that has garnered significant interest in both recreational and research settings. Its pharmacological profile as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors underpins its psychedelic effects[1]. As with any xenobiotic, the metabolic processes it undergoes are critical determinants of its pharmacokinetic and pharmacodynamic properties. The choice of an appropriate animal model for preclinical studies is a cornerstone of drug development. A thorough understanding of the similarities and differences in drug metabolism between the model species and humans is essential for the accurate prediction of human outcomes. This guide will dissect the available scientific literature to present a comparative overview of 2C-B metabolism, highlighting key areas of convergence and divergence between human and rat models.
Metabolic Pathways of 2C-B: A Tale of Two Species
The metabolism of 2C-B in both humans and rats proceeds primarily through Phase I oxidative reactions, followed by potential Phase II conjugation. The main enzymatic players in Phase I are monoamine oxidases (MAO-A and MAO-B) and, to a lesser extent, the cytochrome P450 (CYP450) superfamily of enzymes[1][2][3]. These initial transformations are crucial as they can lead to the formation of active or inactive metabolites, significantly influencing the compound's overall pharmacological effect and duration of action.
Human Metabolism of 2C-B
In humans, 2C-B undergoes extensive first-pass metabolism, primarily in the liver[4]. The major metabolic pathways identified are oxidative deamination and demethylation[4][5][6].
Oxidative Deamination: This is a key pathway initiated by MAO enzymes, leading to the formation of an unstable aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde. This intermediate is then rapidly converted to either an alcohol or a carboxylic acid[7].
2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE): Formed by the reduction of the aldehyde intermediate.
4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA): Results from the oxidation of the aldehyde intermediate[4][7].
4-bromo-2,5-dimethoxybenzoic acid (BDMBA): Another acidic metabolite that can be formed through oxidative deamination[4][7].
Demethylation: The methoxy groups on the phenyl ring of 2C-B are susceptible to O-demethylation, a reaction typically catalyzed by CYP450 enzymes. This can occur on the parent compound or on its deaminated metabolites[4]. A notable demethylated metabolite is:
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE): This metabolite is formed in human hepatocytes, indicating a species-specific metabolic route[5].
Phase II Conjugation: While less extensively documented for 2C-B specifically, Phase II metabolism generally involves the conjugation of Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion[2][8]. It is plausible that the hydroxylated metabolites of 2C-B undergo glucuronidation or sulfation in humans.
Rat Metabolism of 2C-B
Similar to humans, rats metabolize 2C-B primarily through oxidative deamination and demethylation. However, there are notable differences in the resulting metabolite profiles.
Oxidative Deamination: The formation of BDMPE and BDMPAA also occurs in rats[9]. In a study using isolated rat hepatocytes, 2-O-desmethyl-2C-B and the carboxylic acid derivative were identified as the major metabolites recovered[9].
Demethylation: Demethylation is also a significant pathway in rats. One of the major metabolites identified in rat tissues is 4-bromo-2-hydroxy-5-methoxyphenethylamine (2H5M-BPEA) [10][11].
Species-Specific Differences: A key distinction is the absence of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) formation in rat hepatocytes, a metabolite that is produced in human liver cells[5]. This highlights a significant interspecies variation in the metabolic handling of 2C-B.
To better illustrate the metabolic transformations of 2C-B in humans and rats, the following diagrams depict the primary pathways.
Caption: Proposed metabolic pathway of 2C-B in humans.
Caption: Proposed metabolic pathway of 2C-B in rats.
Experimental Methodologies for Studying 2C-B Metabolism
A robust understanding of a compound's metabolism relies on well-designed in vitro and in vivo experiments. The following outlines a generalized workflow for investigating 2C-B metabolism.
In Vitro Metabolism Assay Using Hepatocytes
Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II metabolic enzymes.
Step-by-Step Protocol:
Hepatocyte Preparation:
Thaw cryopreserved human or rat hepatocytes according to the supplier's protocol.
Perform a cell viability count (e.g., using trypan blue exclusion) to ensure cell health.
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 106 viable cells/mL.
Incubation:
Pre-warm the hepatocyte suspension to 37°C.
Add 2C-B (dissolved in a suitable solvent like DMSO, final concentration typically <0.1%) to the hepatocyte suspension to initiate the metabolic reaction. A typical starting concentration for 2C-B would be in the range of 1-10 µM.
Incubate the mixture at 37°C in a shaking water bath or incubator with a humidified atmosphere of 5% CO2.
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Sample Quenching and Preparation:
To stop the metabolic reaction, add a cold quenching solution (e.g., acetonitrile or methanol) to the collected aliquots.
Vortex the samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new tube for analysis.
Analytical Detection:
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2C-B and its metabolites.
Caption: Workflow for in vitro 2C-B metabolism study.
Conclusion and Future Directions
The metabolism of 2C-B exhibits both similarities and crucial differences between humans and rats. While the primary pathways of oxidative deamination and demethylation are conserved, the specific metabolites formed can vary. The absence of B-2-HMPE in rats is a notable distinction that researchers should consider when extrapolating preclinical data to humans.
Further research is warranted to provide a more quantitative comparison of metabolite formation and to definitively identify the specific CYP450 isoforms involved in 2C-B metabolism in both species. A deeper understanding of Phase II conjugation pathways will also be critical for a complete metabolic profile. By continuing to refine our understanding of these interspecies differences, we can improve the predictive power of our preclinical models and ultimately enhance the safety and efficacy of novel therapeutic agents.
References
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1-2), 75-89.
Carmo, H., de Boer, D., Remião, F., Carvalho, F., dos Reys, L. A., & de Lourdes Bastos, M. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration.
de Boer, D., Gijn, R. V., & Maes, R. A. (1992). The determination of 4-bromo-2, 5-dimethoxyphenethylamine in body fluids. Journal of analytical toxicology, 16(4), 223-227.
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., & Kishi, T. (2013). In vitro metabolism of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) in human liver microsomes. Forensic Toxicology, 31(2), 245-252.
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., & Kishi, T. (2017). Urinary metabolites of 4-bromo-2, 5-dimethoxyphenethylamine in a recreational user. Forensic Toxicology, 35(2), 379-386.
Kanamori, T., Inoue, H., & Kishi, T. (2002). A study of the metabolism of methamphetamine and 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes. Journal of Health Science, 48(5), 429-434.
Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current drug metabolism, 11(5), 468-482.
Pasin, D., Talarico, C., & Fucci, N. (2017). Veridentification and determination of 2, 5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation.
Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Olesti, E., Muga, R., Torrens, M., ... & Farré, M. (2018). Acute pharmacological effects of 2C-B in humans: an observational study. Frontiers in pharmacology, 9, 232.
Pichini, S., Busardò, F. P., & Pellegrini, M. (2017). Analytical toxicology of the 2C-series. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 3, pp. 191-200). Academic Press.
Theobald, D. S., Fehn, S., & Maurer, H. H. (2007). Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the metabolism of the new designer drug 4-bromo-2, 5-dimethoxyphenethylamine (2C-B). Toxicology letters, 172, S133.
Villalobos, C., Bull, P., Sáez, P., Cassels, B. K., & Huidobro-Toro, J. P. (2004). 4-Bromo-2, 5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in the rat aorta. British journal of pharmacology, 141(7), 1167-1174.
Wikipedia contributors. (2024, January 29). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved 02:02, February 8, 2026, from [Link]
Zuba, D., & Byrska, B. (2011). Disposition of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration.
Zwart, L. D., Hondebrink, L., & van der Lely, A. J. (2021). Exploring the clinical toxicology of 2C-B: a review of the literature. Clinical Toxicology, 59(10), 863-871.
Interspecies Metabolic Divergence of 2C-B: The Acetic Acid Pathway vs. Alternative Routes
Topic: Interspecies Differences in the Metabolism of 2C-B to its Acetic Acid Metabolite Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and DMPK Scientists Executive Summary The translation...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Interspecies Differences in the Metabolism of 2C-B to its Acetic Acid Metabolite
Content Type: Technical Comparison Guide
Audience: Researchers, Toxicologists, and DMPK Scientists
Executive Summary
The translation of preclinical toxicology data to human applications for 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is complicated by significant interspecies metabolic divergence.[1][2] While humans primarily process 2C-B via oxidative deamination to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) , rodent models—specifically rats and mice—exhibit competing pathways that can obscure the toxicological profile relevant to humans.
This guide analyzes the mechanistic differences in the formation of the acetic acid metabolite across species, providing experimental evidence and protocols to validate these pathways in a drug development setting.
Mechanistic Pathways: The Deamination-Oxidation Axis
The formation of the acetic acid metabolite (BDMPAA) hinges on the activity of Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH).[3] Understanding this pathway is critical because BDMPAA accumulates in human plasma at concentrations up to 280-fold higher than the parent compound, making it the primary marker for human exposure.
The Pathway Logic
Oxidative Deamination: 2C-B is deaminated by MAO-A/B to an intermediate aldehyde.[3][4]
Oxidation: The aldehyde is rapidly oxidized by ALDH to form the stable carboxylic acid (BDMPAA).
Alternative (Rodent) Shunt: In rats, the parent compound is susceptible to O-demethylation followed by N-acetylation, diverting flux away from the acetic acid pathway.
Figure 1: Metabolic bifurcation of 2C-B. Note the dominance of the BDMPAA pathway in humans compared to the acetylation and hydroxylation pathways in rodents.
Interspecies Comparison: Human vs. Rodent Models
The following analysis synthesizes data from hepatocyte incubations and in vivo urinary recovery studies.
Human: The Acid Former
In humans, the metabolism of 2C-B is dominated by the MAO-dependent pathway.[3][4][5]
Key Characteristic: Plasma concentrations of BDMPAA can exceed the parent drug by two orders of magnitude.[4] The alcohol metabolite (BDMPE) is present but minor compared to the acid.
Rat: The Acetylator
Rats are poor models for studying the specific kinetics of BDMPAA formation because they favor Phase II conjugation on the amine before or instead of deamination.
Primary Metabolite (In Vivo): 5-O-desmethyl-N-acetyl-2C-B.[6]
Mechanism: Rats exhibit high N-acetyltransferase (NAT) activity for phenethylamines. This "traps" the amine, preventing MAO from accessing the molecule to form the acetic acid metabolite.
Implication: A rat model will significantly underestimate the systemic exposure to the acetic acid metabolite seen in humans.
Mechanism: Direct oxidative debromination or hydroxylation unique to murine CYP isoforms.
Implication: This metabolite is not found in humans, making mice a potentially misleading model for 2C-B toxicity if the phenol moiety possesses unique toxicological properties.
Quantitative Comparison Table
Feature
Human
Rat
Mouse
Major Urinary Metabolite
BDMPAA (Acetic Acid)
N-acetyl-desmethyl-2C-B
Mixed (Acids/Phenols)
MAO Activity on 2C-B
High (Dominant)
Moderate
Moderate
N-Acetylation
Negligible
High
Low
Unique Markers
B-2-HMPE (Alcohol)
Poly-hydroxylated forms
BDMP (Phenol)
Translational Utility
N/A (Target)
Low for Acid Metabolite
Low for General Metabolism
Experimental Protocol: Validating Species Differences
To empirically verify these differences in a drug development context, one cannot rely on liver microsomes alone (which lack cytosolic enzymes like some ALDHs and NATs). Cryopreserved Hepatocytes are the required system.
Thawing & Viability: Thaw hepatocytes at 37°C. Assess viability using Trypan Blue exclusion (Acceptance criteria: >75% viability).
Acclimatization: Resuspend cells in WME (
cells/mL) and allow to equilibrate for 15 minutes.
Initiation: Add 2C-B (final concentration 1
M) to initiate the reaction.
Note: Low concentration (1
M) is chosen to reflect relevant pharmacological blood levels and avoid enzyme saturation.
Sampling: Remove aliquots at
minutes.
Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing the Internal Standard.
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Analytical Targets (LC-MS/MS Transitions):
2C-B: 260.0
243.0
BDMPAA (Acid): 275.0
231.0 (Negative mode often more sensitive for acids).
N-acetyl-desmethyl-2C-B: Monitor specific transitions based on synthetic standards.
Figure 2: Experimental workflow for comparative hepatocyte stability assay.
Critical Analysis for Drug Development
When developing analogs of 2C-B or assessing its safety profile, the choice of species determines the validity of the data.
Nephrotoxicity Assessment: If the acetic acid metabolite (BDMPAA) is suspected of causing crystal nephropathy or organic anion transporter interference, rats are a non-conservative model . Their lower production of BDMPAA means they may tolerate doses that would be toxic to humans due to metabolite accumulation.
Pharmacokinetics: Human half-life predictions based on rat
will be inaccurate due to the divergent N-acetylation clearance pathway in rats.
Forensic Markers: For human drug testing, targeting the N-acetyl metabolites (common in rat papers) will lead to false negatives. BDMPAA is the mandatory target for human urine analysis.
References
Carvajal, H. et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human.[3] Toxicology, 206(1), 75-89.[1] Link
Kanamori, T. et al. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites.[5][8][9] Journal of Analytical Toxicology, 26(2), 61-66.[8] Link
Kanamori, T. et al. (2013). Analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human urine.[5][9][10] Journal of Forensic Sciences, 58(S1), S272-S278. Link
Wagmann, L. et al. (2019). In vitro metabolic fate of the new psychoactive substance 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) in human liver microsomes and their impact on analytical target selection. Drug Testing and Analysis, 11(3), 421-433. Link
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-4,5-dimethoxyphenylacetic Acid
This guide provides an in-depth comparison of three common analytical techniques for the quantification of 2-Bromo-4,5-dimethoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. The objective is to offer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of three common analytical techniques for the quantification of 2-Bromo-4,5-dimethoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for selecting and cross-validating analytical methods to ensure data integrity, reliability, and compliance with regulatory standards. The principles and protocols outlined herein are grounded in established scientific literature and harmonized guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
Introduction: The Imperative of Methodological Rigor
2-Bromo-4,5-dimethoxyphenylacetic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are paramount.
Cross-validation of analytical procedures is the process of demonstrating that two or more distinct methods are suitable for the same intended purpose and yield comparable results.[4] This is a critical exercise in the pharmaceutical industry, particularly when transferring methods between laboratories, introducing a new method to replace an existing one, or to gain a more comprehensive understanding of a substance's analytical behavior across different platforms.
This guide will explore and compare three widely used analytical techniques for the quantification of 2-Bromo-4,5-dimethoxyphenylacetic acid:
High-Performance Liquid Chromatography (HPLC) with UV detection
Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Each method will be presented with a detailed, field-tested protocol, an explanation of the underlying scientific principles, and a discussion of its relative strengths and weaknesses. The guide culminates in a comparative analysis based on key validation parameters as stipulated by the ICH Q2(R2) guidelines.[1][2][4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For aromatic carboxylic acids like 2-Bromo-4,5-dimethoxyphenylacetic acid, a reverse-phase method is typically employed.[8][9][10]
Scientific Principles and Rationale
The chosen reverse-phase HPLC method separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To ensure consistent retention and good peak shape for a carboxylic acid, the mobile phase is acidified to suppress the ionization of the carboxyl group, rendering the molecule less polar and allowing for better interaction with the stationary phase.[8] UV detection is suitable as the aromatic ring and other chromophores in the molecule absorb UV light, allowing for sensitive quantification.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
Gradient Program: Start at 70% A / 30% B, linearly increase to 30% A / 70% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes for re-equilibration.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of 2-Bromo-4,5-dimethoxyphenylacetic acid reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow Visualization
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high specificity and sensitivity. However, for non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[11][12]
Scientific Principles and Rationale
The carboxylic acid group in 2-Bromo-4,5-dimethoxyphenylacetic acid makes it non-volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group.[12] This TMS-ester is much more volatile and thermally stable, making it suitable for GC analysis. The mass spectrometer then fragments the derivatized molecule in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for identification and quantification.
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization Procedure:
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst and 100 µL of pyridine (as a solvent).
Seal the vial and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Chromatographic and Spectrometric Conditions:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Injector Temperature: 270°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte (e.g., m/z corresponding to the molecular ion and key fragments).
Standard and Sample Preparation:
Prepare stock and working standards in a suitable solvent (e.g., ethyl acetate).
Prepare samples in the same solvent.
Subject both standards and samples to the derivatization procedure described above.
Workflow Visualization
Caption: Workflow for GC-MS analysis.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical technique. While it lacks the specificity of chromatographic methods, it can be highly effective for the quantification of a known analyte in a simple matrix, free from interfering substances that absorb at the same wavelength.
Scientific Principles and Rationale
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. 2-Bromo-4,5-dimethoxyphenylacetic acid possesses a substituted benzene ring, which is a strong chromophore that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that shifts the λmax. A basic solution (e.g., using NaOH) is often used for carboxylic acids to ensure deprotonation and consistent spectral properties.[13]
Experimental Protocol: UV-Vis
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
Determination of λmax: Prepare a dilute solution of 2-Bromo-4,5-dimethoxyphenylacetic acid in 0.1 M NaOH. Scan the solution from 200 to 400 nm against a 0.1 M NaOH blank to determine the wavelength of maximum absorbance.
Calibration Curve: Prepare a series of standard solutions of the analyte in 0.1 M NaOH covering a suitable concentration range. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.
Sample Analysis: Prepare the sample solution in 0.1 M NaOH to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Standard and Sample Preparation:
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 0.1 M NaOH.
Working Standards: Prepare working standards by diluting the stock solution with 0.1 M NaOH.
Sample Preparation: Dissolve the sample in 0.1 M NaOH to an appropriate concentration.
Workflow Visualization
Caption: Workflow for UV-Vis spectrophotometric analysis.
Cross-Validation Framework and Comparative Data
The ultimate goal of cross-validation is to ensure that different analytical methods produce equivalent results within acceptable limits. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines, assessing the following key parameters.[1][2][4][5][6]
Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Data Summary
The following tables present hypothetical but realistic experimental data from the validation of the three analytical methods.
Table 1: Linearity and Range
Parameter
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
Linear Range
1 - 100 µg/mL
0.1 - 20 µg/mL
5 - 50 µg/mL
Correlation Coefficient (r²)
> 0.999
> 0.998
> 0.997
Equation
y = 25432x + 123
y = 98765x + 45
y = 0.015x + 0.002
Table 2: Accuracy and Precision
Parameter
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
Accuracy (% Recovery)
98.5 - 101.2%
97.9 - 102.0%
96.5 - 103.5%
Precision (Repeatability, %RSD)
< 1.0%
< 1.5%
< 2.0%
Precision (Intermediate, %RSD)
< 1.5%
< 2.0%
< 2.5%
Table 3: Sensitivity and Robustness
Parameter
HPLC-UV
GC-MS
UV-Vis Spectrophotometry
LOD
0.3 µg/mL
0.03 µg/mL
1.5 µg/mL
LOQ
1.0 µg/mL
0.1 µg/mL
5.0 µg/mL
Robustness
High
Moderate
High
Discussion and Recommendations
The cross-validation data reveals the distinct advantages and limitations of each analytical technique.
HPLC-UV emerges as a well-rounded method, offering a good balance of specificity, a wide linear range, and excellent accuracy and precision. Its robustness makes it ideal for routine quality control environments where slight variations in mobile phase composition or temperature are possible.
GC-MS is the most sensitive and specific method, as evidenced by its significantly lower LOD and LOQ. The mass spectrometric detection provides structural confirmation, which is invaluable for impurity profiling or in complex matrices where co-eluting peaks might be an issue for UV detection. However, the requirement for derivatization adds a step to the sample preparation, increasing time and potential for variability, which is reflected in its slightly lower precision and moderate robustness.
UV-Vis Spectrophotometry is the simplest, fastest, and most cost-effective method. It demonstrates acceptable accuracy and precision for its intended purpose. However, its major drawback is the lack of specificity. This method is only suitable for the analysis of pure 2-Bromo-4,5-dimethoxyphenylacetic acid or in simple mixtures where no other components absorb at the analytical wavelength. Its higher LOD and LOQ also make it unsuitable for trace analysis.
For routine quality control of bulk 2-Bromo-4,5-dimethoxyphenylacetic acid where the purity is expected to be high, the HPLC-UV method is recommended as the primary choice due to its robustness, precision, and wide linear range. The GC-MS method should be employed as a confirmatory technique, for trace-level impurity analysis, or when absolute specificity is required. The UV-Vis spectrophotometry method can be a valuable tool for rapid, in-process checks where a high degree of specificity is not required and cost and speed are the primary considerations.
Ultimately, the choice of method depends on the specific application, the required level of sensitivity and specificity, and the available instrumentation. A thorough cross-validation as outlined in this guide ensures that whichever method is chosen, the results are reliable, accurate, and fit for their intended purpose, thereby upholding the principles of scientific integrity and regulatory compliance.[3][7]
References
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link].
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link].
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. Available at: [Link].
Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link].
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link].
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link].
Acids: Derivatization for GC Analysis. Available at: [Link].
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetyl Substrates. ACS Omega. Available at: [Link].
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link].
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link].
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link].
Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. Available at: [Link].
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link].
Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample: Application to Content Uniformity. OASK Publishers. Available at: [Link].
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link].
A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests. RSC Publishing. Available at: [Link].
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link].
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link].
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link].
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link].
Validation of Analytical Methods according to the new FDA Guidance. YouTube. Available at: [Link].
Purity Assessment of 2-Bromo-4,5-dimethoxyphenylacetic Acid by HPLC-PDA
Executive Summary: The Case for HPLC-PDA In the synthesis of isoquinoline alkaloids and pharmaceutical intermediates like 2-Bromo-4,5-dimethoxyphenylacetic acid (2-Br-4,5-DMPAA) , purity is not merely a percentage—it is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for HPLC-PDA
In the synthesis of isoquinoline alkaloids and pharmaceutical intermediates like 2-Bromo-4,5-dimethoxyphenylacetic acid (2-Br-4,5-DMPAA) , purity is not merely a percentage—it is a predictor of downstream yield and safety.
While Gas Chromatography-Mass Spectrometry (GC-MS) is often hailed for identification, it fails as a routine quality control (QC) tool for this specific molecule due to the requirement for derivatization of the carboxylic acid moiety. Conversely, quantitative NMR (qNMR) lacks the sensitivity to detect trace isomeric impurities (<0.1%).
This guide establishes High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) as the superior methodology. By leveraging spectral peak purity analysis, this method provides a self-validating system that detects co-eluting by-products—specifically the unbrominated precursor and regioisomers—that single-wavelength detectors miss.
Chemical Context & Impurity Profile
To design a robust method, we must first understand the "enemy"—the specific impurities generated during the bromination of 3,4-dimethoxyphenylacetic acid.
Unreacted Precursor (3,4-Dimethoxyphenylacetic acid): The most common impurity. Lacks the bromine atom, making it more polar.
Regioisomers (6-Bromo isomer): Bromination may occur at the less favorable position. These isomers have identical mass to the target (confusing MS) but distinct UV absorption maxima.
Expert Insight: GC-MS is excellent for identifying a new impurity structure, but for routine purity assessment, the derivatization step introduces variable errors. If the derivatization is incomplete, the unreacted acid may degrade in the inlet, leading to false impurity peaks.
Experimental Protocol: The Self-Validating Method
This protocol uses an acidic mobile phase to suppress the ionization of the carboxylic acid (
), ensuring the analyte remains in its neutral, hydrophobic form for sharp peak shape on a C18 column.
Chromatographic Conditions
System: HPLC with Photodiode Array (PDA/DAD) Detector.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),
.
Column Temp:
(Controls viscosity and retention reproducibility).
Flow Rate:
.
Injection Volume:
.
Detection:
Channel A: 280 nm (Specific for aromatic ring).
Channel B: 210 nm (Universal for organic bonds, high sensitivity).
Spectrum Scan: 190–400 nm (Crucial for Peak Purity).[4]
Mobile Phase & Gradient
Solvent A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).
Solvent B: Acetonitrile (HPLC Grade).
Time (min)
% Solvent A
% Solvent B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
15.0
40
60
Linear Gradient (Elute Target & Isomers)
18.0
10
90
Wash (Elute Dibromo species)
20.0
90
10
Re-equilibration
Sample Preparation
Weigh 10 mg of 2-Br-4,5-DMPAA.
Dissolve in 10 mL of 50:50 Water:Acetonitrile.
Sonicate for 5 minutes.
Filter through a
PTFE filter into an amber vial (protect from light to prevent debromination).
Validation Logic: Peak Purity Analysis
The true power of this method lies in the Peak Purity Index (PPI) . A single wavelength (e.g., 280 nm) shows a 2D slice of data. Traces of the unbrominated precursor might co-elute under the main peak, invisible to the eye.
The PDA Solution:
The PDA detector scans the full spectrum (190-400 nm) at every time point across the peak (Upslope, Apex, Downslope).
Spectral Normalization: The software normalizes spectra taken at the peak's leading edge, apex, and tailing edge.
Comparison: If the compound is pure, all three spectra will overlay perfectly.
Failure Mode: If the "Tail" spectrum differs from the "Apex" spectrum, a co-eluting impurity is present.[5]
Experimental Data Example (Simulated)
Component
Retention Time (min)
Resolution ()
Peak Purity Angle
Purity Threshold
Pass/Fail
3,4-DMPAA (Precursor)
8.4
-
0.12
1.50
Pass
2-Br-4,5-DMPAA (Target)
11.2
3.5
0.08
0.25
Pass
Regioisomer (Impurity)
11.8
1.2
0.95
0.30
Fail (Co-elution)
Note: In the "Fail" scenario, the Purity Angle > Threshold, indicating the peak at 11.8 min is likely a mixture or has a co-eluting shoulder.
Visualizations
Analytical Workflow
This diagram illustrates the critical path from sample to validated result.
Caption: Figure 1.[2][6] The HPLC-PDA workflow ensures both quantitative accuracy (UV) and qualitative integrity (PDA spectral scanning).
Decision Logic: Why PDA?
This logic tree guides the researcher on interpreting results and why PDA prevents false positives.
Caption: Figure 2. Decision matrix for interpreting HPLC-PDA data. Note that a symmetrical UV peak can still hide impurities, which only PDA spectral analysis can reveal.
References
PubChem. (n.d.).[2] 2-Bromo-4,5-dimethoxyphenylacetic acid (Compound Summary). National Library of Medicine. Retrieved February 8, 2026, from [Link]
International Conference on Harmonisation (ICH). (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[7] (Standard for HPLC validation parameters).
Stahl, M. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD/PDA). ResearchGate. Retrieved from [Link]
Drawell Analytical. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
Separation Science. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
Isomeric Purity Analysis of Bromo-Dimethoxyphenylacetic Acids: A Comparative Guide
Executive Summary The precise analysis of bromo-dimethoxyphenylacetic acids (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid) is a critical quality attribute in the synthesis of phenethylamine derivatives and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise analysis of bromo-dimethoxyphenylacetic acids (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid) is a critical quality attribute in the synthesis of phenethylamine derivatives and pharmaceutical intermediates. The primary analytical challenge lies in distinguishing regioisomers—specifically separating the target 2,5-dimethoxy positional isomer from the 3,4-dimethoxy or 2,3-dimethoxy impurities generated during non-selective bromination or Friedel-Crafts alkylation.
This guide compares three analytical workflows: UHPLC-UV (Phenyl-Hexyl) , GC-MS (Derivatized) , and qNMR . While GC-MS offers peak capacity, UHPLC on a Phenyl-Hexyl stationary phase is identified as the superior routine method due to its ability to exploit
- interactions for isomeric resolution without derivatization.
The Regioisomer Challenge
In the synthesis of phenylacetic acid derivatives, electrophilic aromatic substitution often yields a mixture of isomers. For the target molecule 4-bromo-2,5-dimethoxyphenylacetic acid , the most persistent impurity is often the 2-bromo-4,5-dimethoxy isomer.
Physicochemical Similarity: Both isomers possess identical molecular weights (MW 275.09 g/mol ) and nearly identical pKa values (~4.0), rendering standard C18 separations difficult.
The Analytical Gap: Standard MS detection (ESI/EI) cannot distinguish these isomers without chromatographic separation, as they produce identical parent ions and very similar fragmentation patterns.
Comparative Analysis of Methods
Method A: UHPLC-PDA with Phenyl-Hexyl Phase (Recommended)
Standard C18 columns rely on hydrophobic interactions, which are often insufficient for separating positional aromatic isomers. Phenyl-Hexyl phases introduce a secondary separation mechanism:
- interactions between the stationary phase and the aromatic ring of the analyte.
Mechanism: The electron-withdrawing bromine atom alters the electron density of the benzene ring differently depending on its position relative to the methoxy groups. This creates a "
-selectivity" difference that Phenyl-Hexyl columns can resolve.
Mobile Phase Selection: Methanol is preferred over Acetonitrile.[1] Acetonitrile has its own
-electrons (triple bond) which can compete with the stationary phase, dampening the selectivity.[1] Methanol allows the - interaction to dominate.
Method B: GC-MS (Derivatization Required)
Direct injection of phenylacetic acids leads to peak tailing and thermal degradation due to the carboxylic acid moiety. Derivatization is mandatory.
Derivatization Agent: TMS-Diazomethane or
(Methyl ester formation). Silylation (BSTFA) is an alternative but less stable.
Pros: High peak capacity; EI fragmentation libraries.
Cons: Adds a sample prep step; thermally labile bromine bonds can sometimes undergo dehalogenation in the injector port if active sites are present.
Method C: Quantitative
H-NMR (qNMR)
The definitive structural arbiter.
Differentiation:
2,5-dimethoxy substitution (Target): Protons are para to each other. Signals appear as two distinct singlets .
3,4-dimethoxy substitution (Impurity): Protons are ortho to each other. Signals appear as doublets (coupling constant
Hz).
Limitation: High Limit of Detection (LOD). Not suitable for trace impurity analysis (<0.1%) without cryoprobes or excessive scan times.
Performance Matrix
Metric
UHPLC-UV (Phenyl-Hexyl)
GC-MS (Methyl Ester)
qNMR (600 MHz)
Selectivity ()
High (Isomer specific)
High (Boiling point driven)
Perfect (Structural)
Resolution ()
> 2.0 (Baseline)
> 3.5
N/A (Spectral Resolution)
LOD
~0.05%
~0.01%
~1.0%
Sample Prep
Dilute & Shoot
30 min (Derivatization)
Dissolution
Throughput
High (8 min run)
Medium (20 min run)
Low
Suitability
QC / Routine Release
Trace Impurity ID
Reference Standard Potency
Detailed Experimental Protocols
Protocol 1: UHPLC Separation (The Workhorse)
Objective: Isocratic or Gradient separation of regioisomers.
Column: Phenyl-Hexyl,
mm, 1.7 µm (e.g., Phenomenex Kinetex or Waters CSH).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to keep analyte neutral).
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient:
0-1 min: 30% B
1-6 min: Linear ramp to 75% B
6-7 min: Hold 75% B
7.1 min: Re-equilibrate.
Detection: UV at 280 nm (aromatic ring) and 230 nm (stronger absorption).
System Suitability Requirement: Resolution (
) between main peak and nearest isomer must be .
Protocol 2: GC-MS Methylation (The Confirmation)
Objective: Confirm molecular weight and check for non-UV active impurities.
Reagent:
Boron Trifluoride in Methanol ().
Procedure:
Dissolve 10 mg sample in 1 mL MeOH.
Add 1 mL
.
Heat at 60°C for 15 minutes (sealed vial).
Cool, add 1 mL Hexane and 1 mL Saturated NaCl.
Vortex and extract the top Hexane layer.
Inject 1 µL of Hexane layer into GC.
GC Parameters: DB-5MS column; Split 20:1; Ramp 100°C to 300°C at 20°C/min.
Visualizing the Workflow
Decision Tree: Method Selection
This diagram guides the analyst on which technique to deploy based on the stage of drug development.
Caption: Analytical decision matrix for bromo-dimethoxyphenylacetic acid analysis.
HPLC Method Validation Loop
The following workflow ensures the UHPLC method is "self-validating" via System Suitability Testing (SST).
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on the Quinoline scaffold, as it represents the most chemically significant "2-bromo vs. 6-bromo" comparison in drug discovery. In this system, the 2-position (heterocyclic ring) and 6-position (carbocyclic ring) possess distinct electronic environments, offering a perfect case study for regioselective functionalization.
Executive Summary
For medicinal chemists, the distinction between 2-bromo and 6-bromo quinolines is not merely positional—it is a choice between two different chemical behaviors.
2-Bromoquinoline: Behaves as an electron-deficient heteroaryl halide . It is highly reactive in Nucleophilic Aromatic Substitution (
) and rapid Oxidative Addition (OA) in Pd-catalysis, but prone to catalyst poisoning via nitrogen coordination.
6-Bromoquinoline: Behaves as a standard electron-neutral aryl halide . It is inert to
but serves as a reliable, sterically unhindered partner for metal-catalyzed cross-couplings and Lithium-Halogen exchange.
This guide analyzes the mechanistic divergence between these isomers to enable predictable site-selective functionalization.
Part 1: Electronic Profiling & Mechanistic Basis
The reactivity difference stems from the perturbation of the aromatic system by the nitrogen atom.
Feature
2-Bromo Position (Pyridine Ring)
6-Bromo Position (Benzene Ring)
Electronic Nature
-Deficient (Electrophilic)
(Nucleophilic relative to C2)
Inductive Effect
Strong effect from adjacent Nitrogen
Negligible effect from Nitrogen (distal)
LUMO Coefficient
High (Site of nucleophilic attack)
Low
Primary Reactivity
, Pd-Oxidative Addition (Fast)
EAS, Pd-Oxidative Addition (Standard)
Key Intermediate
Meisenheimer Complex (Anionic)
Wheland Intermediate (Cationic) / Aryl-Pd(II)
Visualization: Reactivity Decision Matrix
The following logic tree guides the selection of reaction conditions based on the target position.
Caption: Decision matrix for selecting reaction conditions. C2 dominates nucleophilic pathways, while C6 requires specific strategies to bypass C2 reactivity.
Part 2: Detailed Reactivity Comparison
Nucleophilic Aromatic Substitution (
)
This is the most binary differentiator.
2-Bromo: The nitrogen atom stabilizes the anionic Meisenheimer intermediate via resonance. Displacement of bromine by amines, alkoxides, or thiols is facile, often requiring only mild heat.
6-Bromo: The negative charge in the transition state cannot be delocalized onto the nitrogen. Consequently, the 6-position is effectively inert to
unless strong electron-withdrawing groups (e.g., ) are present on the benzene ring.
Experimental Implication: If you need to functionalize both positions, perform
at C2 before attempting any transformation at C6 that might be sensitive to nucleophiles.
In a 2,6-dibromoquinoline system, site selectivity is governed by the rate of Oxidative Addition (OA) .
Electronic Bias (Favors C2): The electron-deficient nature of the C2-Br bond (lower bond dissociation energy due to N-withdrawal) makes it react faster with electron-rich Pd(0) species.
Catalyst Poisoning (Favors C6): The quinoline nitrogen can coordinate to Pd(II) intermediates generated at C2, potentially stalling the catalytic cycle (formation of stable palladacycles).
Consensus: With standard phosphine ligands (
, dppf), C2-coupling predominates . To couple C6 selectively in the presence of C2-Br, one must often use steric shielding or highly active bulky ligands (e.g., Buchwald ligands) that might override the electronic bias, though this is challenging.
Lithium-Halogen Exchange[1][2]
2-Bromo: Undergoes extremely rapid exchange due to the inductive effect of nitrogen (making the C-Br bond more polarized). However, the resulting 2-lithioquinoline is thermally unstable above -78°C and can undergo ring-opening or dimerization.
6-Bromo: Behaves like bromobenzene. The exchange is slower than at C2 but the resulting species is more thermodynamically stable.
Part 3: Experimental Protocols
Protocol A: Selective
Functionalization of C2
Target: Introduction of an amine at C2, leaving C6-Br intact.
Degassing: Sparge solvents with Argon for 15 minutes (Critical: Oxygen promotes homocoupling and catalyst death).
Incubation: Combine reactants and catalyst in the solvent mixture.
Cycle: Heat to 90°C for 2–3 hours. Monitor by LCMS.
Mechanistic Insight: The electron-deficient C2 undergoes oxidative addition significantly faster than C6. Stopping the reaction immediately upon consumption of starting material is crucial to prevent "double coupling."
Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting dibromide but less polar than the bis-coupled byproduct.
Visualization: Selective Synthesis Workflow
Caption: Synthetic workflow demonstrating the preferred order of operations. Path A utilizes the intrinsic reactivity difference for high yield.
References
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from
Lau, K. S., & Schlosser, M. (1978).[2] Site-selective functionalization of dihalo-heterocycles. Journal of Organic Chemistry, 43, 1595.[2]
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
ResearchGate. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from
Operational Guide: Safe Disposal of 2-Bromo-4,5-dimethoxyphenylacetic Acid
[1] Executive Summary & Chemical Identity 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5) is a halogenated organic acid commonly used as a building block in pharmaceutical synthesis.[1] Unlike standard organic wa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity
2-Bromo-4,5-dimethoxyphenylacetic acid (CAS: 4697-62-5) is a halogenated organic acid commonly used as a building block in pharmaceutical synthesis.[1] Unlike standard organic waste, the presence of the bromine atom and the carboxylic acid moiety dictates a specific disposal pathway to prevent environmental release of toxic combustion byproducts (e.g., hydrogen bromide, brominated dioxins) and to ensure laboratory safety.[1]
Immediate Action Required: Do NOT dispose of this compound down the drain or in general trash. It is classified as Halogenated Hazardous Waste .[1]
Chemical Profile
Property
Data
Significance for Disposal
CAS Number
4697-62-5
Unique identifier for waste labeling (RCRA compliance).[1]
Incompatible with strong bases and oxidizers in waste streams.[1]
GHS Hazards
H315, H319, H335
Skin/Eye/Respiratory Irritant.[1][2] Standard PPE required.[1][2][3][4][5]
The "Bromine Factor": Why Segregation Matters
As a scientist, understanding the why ensures compliance. You cannot treat this simply as "organic acid waste."[1][6]
Incineration Requirements: Non-halogenated organics are often used as fuel blends in cement kilns.[1] However, brominated compounds must be sent to specialized hazardous waste incinerators equipped with scrubbers.[1] Burning brominated aromatics at lower temperatures can generate toxic dioxins and furans.[1]
Chemical Compatibility: As a phenylacetic acid derivative, this compound is acidic.[1] Mixing it with waste streams containing strong bases (e.g., sodium hydroxide, amines) can generate heat (exotherm).[1] Mixing with strong oxidizers (e.g., nitric acid waste) can lead to unstable reactions.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Applicable for: Pure solid compound, spill cleanup residues, or contaminated weighing paper.[1]
PPE Selection: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[1] Respiratory protection (N95) is recommended if dust generation is likely.[1]
Primary Containment: Transfer the solid material into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.
Note: Do not use metal containers, as the acidic nature of the compound may corrode them over time.[1]
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc style) to prevent contamination of the waste pickup area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, filtrates, or reaction mixtures containing the compound.[1]
Solvent Assessment: Identify the primary solvent in your mixture.[1]
Segregation:
If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Organic Waste carboy.[1]
If solvent is Non-Halogenated (e.g., Ethyl Acetate, Methanol): Because the solute (2-Bromo-4,5-dimethoxyphenylacetic acid) contains bromine, the ENTIRE mixture must now be classified as Halogenated Waste .[1]
Crucial Rule: Never dilute a halogenated substance into a non-halogenated stream to "hide" it.[1] This violates EPA regulations and endangers waste handlers.[1]
pH Check: If the waste stream is highly basic or contains reactive metals, neutralize it (quench) before adding it to the central waste carboy to prevent drum pressurization.[1]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 2-Bromo-4,5-dimethoxyphenylacetic acid to ensure compliance with safety standards.
Figure 1: Decision tree for segregating brominated phenylacetic acid waste. Note that liquid solutions default to the Halogenated Waste stream regardless of the solvent used.[1]
Regulatory Compliance (RCRA & EPA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.[1]
Generator Status: Laboratories are typically "Small Quantity Generators" or operate under the "Academic Laboratory Rule" (Subpart K).[1]
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.[1] However, the container must be closed at all times except when adding waste.
Labeling: The label must be legible and include the full chemical name.[1] Abbreviations (e.g., "2-Br-Acid") are often cited as violations during EHS audits.[1]
Emergency Procedures
Spill (Solid): Sweep up carefully to avoid dust.[1] Clean area with a soap/water solution.[1][2][4] Collect all cleanup materials (paper towels, gloves) as solid hazardous waste.[1]
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][4] (H319).[1][2][7]
Skin Contact: Wash with plenty of soap and water.[1][2][4] (H315).[1][2][7][8]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4519056, 4-(Bromomethyl)phenylacetic acid (Isomer Analogue).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (2025). Resources for Managing Hazardous Waste at Academic Laboratories.[1] Retrieved from [Link][1]
Princeton University EHS (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1]